Ketoconazole-d8
Description
BenchChem offers high-quality Ketoconazole-d8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ketoconazole-d8 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1217706-96-1 |
|---|---|
Molecular Formula |
C26H28Cl2N4O4 |
Molecular Weight |
539.483 |
IUPAC Name |
1-[2,2,3,3,5,5,6,6-octadeuterio-4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m0/s1/i10D2,11D2,12D2,13D2 |
InChI Key |
XMAYWYJOQHXEEK-BNXSEFRASA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
Synonyms |
cis-1-Acetyl-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine-d8 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ketoconazole-d8 (CAS 1217706-96-1)
Abstract
This technical guide provides a comprehensive overview of Ketoconazole-d8, a deuterated analog of the broad-spectrum antifungal agent, Ketoconazole. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, analytical methodologies, and critical applications of this stable isotope-labeled compound. Particular emphasis is placed on its role as an internal standard in bioanalytical assays and its utility in pharmacokinetic and metabolic studies. The guide synthesizes technical data with practical insights to facilitate its effective use in a laboratory setting.
Introduction: The Significance of Isotopic Labeling in Pharmaceutical Analysis
In the realm of drug discovery and development, the precise quantification of a drug and its metabolites in biological matrices is paramount. Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using mass spectrometry. The incorporation of heavy isotopes, such as deuterium (²H or D), into a drug molecule creates a compound that is chemically identical to the parent drug but has a different mass. This mass difference allows for its distinct detection by a mass spectrometer, enabling accurate quantification of the unlabeled analyte by correcting for variations in sample preparation and instrument response.
Ketoconazole-d8 is the deuterated form of Ketoconazole, an imidazole antifungal agent known for its potent inhibition of cytochrome P450 (CYP) enzymes, particularly CYP3A4.[1][2] The strategic placement of eight deuterium atoms on the piperazine ring provides a significant mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based assays.[3][4] This guide will explore the essential chemical properties and applications of Ketoconazole-d8.
Physicochemical Properties of Ketoconazole-d8
Ketoconazole-d8 shares the same fundamental chemical structure as Ketoconazole, with the exception of the isotopic substitution. This structural similarity ensures that it co-elutes with the unlabeled analyte during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer, crucial properties for an effective internal standard.
| Property | Value | Source |
| CAS Number | 1217706-96-1 | [1][3][5] |
| Molecular Formula | C₂₆H₂₀D₈Cl₂N₄O₄ | [1][3] |
| Molecular Weight | 539.48 g/mol | [1][5] |
| Synonyms | cis-1-Acetyl-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine-d8 | [1][5][6] |
| Appearance | White to off-white crystalline powder | [7] |
| Purity | ≥98% | [1] |
| Storage | Store at -20°C for long-term storage | [3] |
Synthesis and Isotopic Enrichment
The synthesis of Ketoconazole-d8 involves the introduction of eight deuterium atoms onto the piperazine ring of a suitable precursor. While the specific proprietary synthesis methods are not always publicly detailed, a plausible synthetic strategy involves the use of deuterated building blocks. For instance, a deuterated piperazine derivative could be reacted with the appropriate chlorinated precursor, followed by acylation to yield the final product.
The quality of a deuterated standard is critically dependent on its isotopic purity and the stability of the deuterium labels. High isotopic enrichment is necessary to prevent signal overlap with the unlabeled analyte. The deuterium atoms in Ketoconazole-d8 are strategically placed on the piperazine ring, a region of the molecule that is generally stable and less susceptible to back-exchange under typical analytical conditions.
Analytical Methodologies
The primary application of Ketoconazole-d8 is as an internal standard in quantitative analytical methods. The choice of analytical technique is dictated by the required sensitivity, selectivity, and the nature of the sample matrix.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the most common technique for the quantification of Ketoconazole in biological samples, and Ketoconazole-d8 is an ideal internal standard for this purpose.[2][8]
Experimental Protocol: Quantification of Ketoconazole in Human Serum using LC-MS/MS
-
Sample Preparation:
-
To 100 µL of human serum, add 10 µL of a working solution of Ketoconazole-d8 (e.g., 1 µg/mL in methanol).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm).[8]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ketoconazole: Q1 m/z 531.1 -> Q3 m/z 489.1
-
Ketoconazole-d8: Q1 m/z 539.2 -> Q3 m/z 497.2
-
-
Causality Behind Experimental Choices:
-
The use of a deuterated internal standard like Ketoconazole-d8 compensates for any loss of analyte during sample preparation and for variations in injection volume and ionization efficiency.[2]
-
Protein precipitation with acetonitrile is a rapid and effective method for removing the bulk of matrix components from serum samples.
-
Reversed-phase chromatography provides excellent separation of Ketoconazole from endogenous matrix components.
-
ESI in positive mode is suitable for the analysis of nitrogen-containing compounds like Ketoconazole.
-
MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Caption: Workflow for the quantification of Ketoconazole using Ketoconazole-d8 as an internal standard by LC-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of isotopic labeling in Ketoconazole-d8.
-
¹H NMR: The proton NMR spectrum of Ketoconazole-d8 would be expected to show a significant reduction or absence of signals corresponding to the protons on the piperazine ring compared to the unlabeled Ketoconazole.
-
¹³C NMR: The carbon-13 NMR spectrum would show characteristic shifts for the carbon atoms of the piperazine ring, which may be slightly different from the unlabeled compound due to the deuterium substitution.
-
²H NMR: Deuterium NMR would show a distinct signal corresponding to the deuterium atoms on the piperazine ring.
While specific spectral data is proprietary to the manufacturer, the principles of NMR allow for the unambiguous confirmation of the structure and isotopic labeling of Ketoconazole-d8.[9]
Applications in Research and Development
The primary role of Ketoconazole-d8 is as a reliable internal standard for the accurate quantification of Ketoconazole in various biological matrices.[2] This is crucial in several areas of research and development:
-
Pharmacokinetic (PK) Studies: Accurate measurement of drug concentrations over time is essential to determine key PK parameters such as absorption, distribution, metabolism, and excretion (ADME).[10][11][12] Ketoconazole-d8 enables the reliable determination of Ketoconazole's pharmacokinetic profile.[13][14]
-
Metabolite Identification and Quantification: Deuterium labeling can be a valuable tool in metabolite identification studies. The mass shift of 8 Da between Ketoconazole and Ketoconazole-d8 allows for the clear differentiation of the parent drug from its metabolites in complex biological samples.[4][13][14]
-
Therapeutic Drug Monitoring (TDM): For drugs with a narrow therapeutic index or significant inter-individual variability in response, TDM is employed to optimize dosing. The use of Ketoconazole-d8 as an internal standard ensures the accuracy of these measurements.
-
Drug-Drug Interaction Studies: Ketoconazole is a potent inhibitor of CYP3A4 and is often used as a probe to study the potential for drug-drug interactions.[15] Accurate quantification of Ketoconazole is critical in these studies.
Caption: Key applications of Ketoconazole-d8 in pharmaceutical research and development.
Safety and Handling
Ketoconazole-d8 is intended for research use only and is not for diagnostic or therapeutic use.[1] It is classified as a dangerous good for transport and may be subject to additional shipping charges.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, lab coat, and safety glasses. A Safety Data Sheet (SDS) should be consulted for detailed safety information.
Conclusion
Ketoconazole-d8 is an indispensable tool for researchers and scientists in the field of drug development and bioanalysis. Its well-defined chemical properties, high isotopic purity, and stability make it an ideal internal standard for the accurate and precise quantification of Ketoconazole in a variety of complex matrices. The use of Ketoconazole-d8 in LC-MS based assays enhances the reliability and robustness of pharmacokinetic, metabolic, and drug-drug interaction studies, ultimately contributing to a better understanding of the behavior of Ketoconazole in biological systems.
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e-lactancia.org. Pharmacokinetics and Dose Proportionality of Ketoconazole in Normal Volunteers. [Link]
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SlideShare. Sythesis of heterocyclic drugs ketoconazole and metronidazole. [Link]
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The Critical Role of Isotopic Labeling in Bioanalysis: A Technical Guide to Ketoconazole and its Deuterated Analog, Ketoconazole-d8
Abstract
In the landscape of modern bioanalytical chemistry, the demand for precision and accuracy in the quantification of pharmacologically active compounds is paramount. Isotopic labeling, particularly the use of deuterated internal standards, has emerged as a gold standard for achieving reliable data in complex biological matrices. This technical guide provides an in-depth exploration of the molecular weight difference between the antifungal drug Ketoconazole and its deuterated isotopologue, Ketoconazole-d8. Beyond a simple numerical comparison, this document elucidates the fundamental principles of isotopic labeling, the strategic placement of deuterium atoms in Ketoconazole-d8, and the profound implications of this mass shift for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will detail the causality behind the selection of deuterated standards, present a step-by-step protocol for its application as an internal standard, and offer insights into the self-validating nature of this analytical approach. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the robustness and integrity of their bioanalytical methodologies.
Introduction: The Imperative for Precision in Bioanalysis
The journey of a drug from discovery to clinical application is paved with rigorous analytical testing. A critical aspect of this process is pharmacokinetics, the study of how an organism affects a drug. Accurate measurement of drug concentrations in biological fluids such as plasma or urine is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME). However, the inherent complexity and variability of biological matrices pose significant challenges to achieving precise and accurate quantification.
Isotope dilution mass spectrometry (IDMS) has become an indispensable technique to overcome these challenges.[1] This method involves the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the earliest stage of analysis. This "heavy" analog, or internal standard, behaves nearly identically to the unlabeled analyte throughout sample preparation and analysis. By measuring the ratio of the native analyte to its isotopically labeled internal standard, any variations or losses encountered during the analytical workflow are effectively normalized, leading to highly reliable results.[1]
Ketoconazole, a broad-spectrum antifungal agent, is widely used in both clinical and research settings.[2][3][4] Its therapeutic efficacy and potential for drug-drug interactions necessitate accurate monitoring of its concentration in biological systems.[5][6][7][8][9] To this end, the synthesis and application of its deuterated analog, Ketoconazole-d8, serves as a prime example of the power of isotopic labeling in modern bioanalysis.
Unveiling the Molecular Distinction: Ketoconazole vs. Ketoconazole-d8
The core difference between Ketoconazole and Ketoconazole-d8 lies in their isotopic composition, which in turn results in a distinct and measurable difference in their molecular weights.
Chemical Structures and Isotopic Placement
Ketoconazole is a synthetic imidazole derivative with the chemical formula C₂₆H₂₈Cl₂N₄O₄.[10][11][12] Its structure comprises a piperazine ring, an imidazole ring, and a dichlorophenyl group.
In Ketoconazole-d8, eight hydrogen atoms on the piperazine ring are strategically replaced with deuterium atoms.[13][14][15] Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen containing one proton and one neutron, in contrast to protium (¹H), which has only a proton. This substitution results in the molecular formula C₂₆H₂₀D₈Cl₂N₄O₄.[14][15][16]
The choice to label the piperazine ring is deliberate. This part of the molecule is less likely to undergo metabolic transformations or in-source fragmentation that could lead to the loss of the deuterium labels, ensuring that the mass difference is maintained throughout the analytical process.
A Quantitative Comparison of Molecular Weights
The substitution of eight hydrogen atoms with eight deuterium atoms leads to a predictable increase in the molecular weight of Ketoconazole-d8.
| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| Ketoconazole | C₂₆H₂₈Cl₂N₄O₄ | 531.43[11][12] | 530.1487608[10] |
| Ketoconazole-d8 | C₂₆H₂₀D₈Cl₂N₄O₄ | 539.48[14][16][17] | 538.1989747[13] |
| Difference | ~8.05 | ~8.05 |
The calculated molecular weight difference is approximately 8.05 g/mol . This mass shift is the cornerstone of its utility as an internal standard in mass spectrometry.
The Rationale and Advantages of Using Ketoconazole-d8 as an Internal Standard
The use of a deuterated internal standard like Ketoconazole-d8 is considered the gold standard in quantitative mass spectrometry for several compelling reasons.[1] Its near-identical physicochemical properties to the analyte ensure it serves as a perfect analytical mimic.[1]
Mitigating Matrix Effects
Biological samples are complex mixtures of proteins, lipids, salts, and other endogenous components. These matrix components can interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement. This phenomenon, known as the matrix effect, is a significant source of variability and inaccuracy in bioanalysis. Because Ketoconazole-d8 co-elutes with Ketoconazole during liquid chromatography and experiences the same matrix effects, the ratio of their signals remains constant, thereby correcting for these interferences.[18]
Correcting for Extraction and Handling Variability
During sample preparation, which can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction, there is always a risk of analyte loss. By adding a known amount of Ketoconazole-d8 at the very beginning of the sample preparation process, any losses of the native Ketoconazole will be mirrored by proportional losses of the deuterated standard. This ensures that the final measured ratio is independent of the extraction recovery.[1]
Normalizing Instrumental Fluctuations
Minor variations in injection volume and instrument response can occur during an analytical run. The use of an internal standard effectively normalizes these fluctuations, leading to improved precision and reproducibility of the results.[1]
Experimental Protocol: Quantification of Ketoconazole in Human Plasma using Ketoconazole-d8
The following protocol provides a detailed, step-by-step methodology for the quantification of Ketoconazole in human plasma using Ketoconazole-d8 as an internal standard with LC-MS/MS.
Materials and Reagents
-
Ketoconazole analytical standard
-
Ketoconazole-d8 internal standard
-
Human plasma (with anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
96-well collection plates
-
Analytical balance
-
Calibrated pipettes
Preparation of Standard and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ketoconazole and Ketoconazole-d8 in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Serially dilute the Ketoconazole primary stock solution with a 50:50 methanol:water mixture to prepare a series of working standard solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the Ketoconazole-d8 primary stock solution with a 50:50 methanol:water mixture to prepare the internal standard working solution.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma samples, calibration standards, and quality control samples into a 96-well plate.
-
Add 10 µL of the Ketoconazole-d8 internal standard working solution (100 ng/mL) to all wells except for the blank matrix samples.
-
Add 300 µL of cold acetonitrile to each well to precipitate the plasma proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract with 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex the plate for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions (Illustrative Example)
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of Ketoconazole from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions:
-
Ketoconazole: Q1: 531.1 -> Q3: 489.1
-
Ketoconazole-d8: Q1: 539.2 -> Q3: 497.2
-
Data Analysis and Quantification
-
Integrate the peak areas for both Ketoconazole and Ketoconazole-d8 for each sample.
-
Calculate the peak area ratio (Ketoconazole peak area / Ketoconazole-d8 peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Ketoconazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Analytical Workflow and Logic
The following diagrams illustrate the core concepts and workflow described in this guide.
Caption: The principle of isotopic labeling for Ketoconazole.
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Technical Deep Dive: Ketoconazole-d8 Structure, Synthesis, and Bioanalytical Application
Executive Summary
This technical guide provides a comprehensive analysis of Ketoconazole-d8 (CAS 1217706-96-1) , the stable isotope-labeled analog of the imidazole antifungal ketoconazole. Designed for researchers and bioanalytical scientists, this document details the specific isotopic labeling positions, the rationale behind the structural design, synthesis pathways, and validated protocols for its use as an Internal Standard (IS) in LC-MS/MS quantification.
Part 1: Structural Analysis and Isotopic Labeling
Core Chemical Identity
Ketoconazole-d8 is chemically defined as cis-1-Acetyl-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine-d8 .[1][2][3][4][5][6]
-
Molecular Weight: 539.48 g/mol (compared to 531.43 g/mol for native Ketoconazole)
-
Stereochemistry: Preserves the cis configuration (2R,4S / 2S,4R) of the dioxolane ring, identical to the pharmaceutical parent.
The Labeling Position: Why the Piperazine Ring?
The eight deuterium atoms are located exclusively on the piperazine ring . Specifically, the four methylene groups (-CH₂-) of the piperazine moiety are fully deuterated (-CD₂-).
Positions: 2,2,3,3,5,5,6,6-d8-piperazine.[2]
Technical Rationale for this Position:
-
Metabolic Stability: The piperazine ring is metabolically active (N-deacetylation is a major pathway), but the carbon backbone itself is robust. Labeling here avoids the primary sites of CYP3A4-mediated oxidation on the imidazole or dioxolane rings, reducing the "deuterium isotope effect" which could otherwise cause the IS to elute differently or metabolize at a significantly different rate than the analyte during sample processing.
-
Fragmentation Specificity: In ESI+ MS/MS, the piperazine ring is the source of the dominant product ion. Labeling this ring ensures the mass shift is retained in the daughter ion, preventing "cross-talk" between the analyte and IS channels.
-
Non-Exchangeable Protons: The C-D bonds on the piperazine ring are chemically stable and do not undergo exchange with solvent protons (unlike O-H or N-H bonds), ensuring mass integrity during extraction and chromatography.
Structural Visualization and Fragmentation Logic
The following diagram illustrates the chemical structure and the critical MS/MS fragmentation pathway utilized in bioanalysis.
Figure 1: Structural breakdown of Ketoconazole-d8 highlighting the deuterated piperazine moiety and its role in generating the specific 90.1 m/z product ion.
Part 2: Synthesis Pathway[9][10]
The synthesis of Ketoconazole-d8 generally follows a convergent route, modifying the standard pharmaceutical synthesis to incorporate a pre-labeled Piperazine-d8 building block. This ensures high isotopic purity (>98% atom D) compared to H/D exchange methods.
Synthetic Workflow
-
Precursor Preparation: Construction of the cis-bromobenzoate intermediate containing the imidazole and dichlorophenyl dioxolane core.
-
Label Incorporation: Nucleophilic substitution where the bromine is displaced by Piperazine-d8 . This is the critical step defining the isotopic nature of the product.
-
Acetylation: The secondary amine of the piperazine ring is acetylated to form the final Ketoconazole-d8 molecule.
Figure 2: Convergent synthesis route utilizing Piperazine-d8 to generate the labeled standard.
Part 3: Bioanalytical Application (LC-MS/MS Protocol)
Ketoconazole-d8 is the "Gold Standard" IS for quantifying Ketoconazole in human plasma due to its ability to compensate for matrix effects and recovery variations in Liquid-Liquid Extraction (LLE).
Mass Spectrometry Parameters
The following transitions are recommended for Multiple Reaction Monitoring (MRM) on triple quadrupole instruments (e.g., Sciex QTRAP or Waters Xevo).
| Parameter | Native Ketoconazole | Ketoconazole-d8 (IS) | Note |
| Precursor Ion (Q1) | 531.2 m/z | 539.5 m/z | [M+H]⁺ species |
| Product Ion (Q3) | 82.1 m/z | 90.1 m/z | Acetyl-piperazine ring cleavage |
| Secondary Product | 489.2 m/z | 497.2 m/z | Loss of acetyl group (less specific) |
| Dwell Time | 100 ms | 100 ms | |
| Collision Energy (CE) | ~45 eV | ~45 eV | Optimized for fragmentation |
| Declustering Potential | ~100 V | ~100 V | Source dependent |
Sample Preparation Protocol (Validated LLE)
Context: This protocol minimizes matrix effects while ensuring high recovery (>85%) for both analyte and IS.
-
Aliquot: Transfer 100 µL of plasma into a clean polypropylene tube.
-
IS Addition: Add 20 µL of Ketoconazole-d8 working solution (e.g., 500 ng/mL in 50:50 Methanol:Water). Vortex for 10 seconds.
-
Alkalinization: Add 100 µL of 0.1 M NaOH. (Crucial: Ketoconazole is basic; high pH suppresses ionization, driving it into the organic phase).
-
Extraction: Add 3 mL of extraction solvent (TBME or Ethyl Acetate ).
-
Note: TBME (Methyl tert-butyl ether) often provides cleaner extracts than Ethyl Acetate for this analyte.
-
-
Agitation: Shake/Vortex vigorously for 10 minutes.
-
Separation: Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Concentration: Transfer the organic (upper) supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute in 200 µL of Mobile Phase (e.g., 80:20 0.1% Formic Acid in Water : Acetonitrile).
Chromatography Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (or Methanol).
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.0 min: Ramp to 90% B
-
2.0-3.0 min: Hold 90% B
-
3.1 min: Re-equilibrate to 20% B.
-
Part 4: Quality & Stability Considerations
Isotopic Purity & Contribution
Commercial Ketoconazole-d8 typically possesses an isotopic purity of ≥99% deuteration .
-
D0 Contribution: The presence of non-labeled Ketoconazole (D0) in the D8 standard must be <0.5% to prevent interference with the analyte quantification at the Lower Limit of Quantification (LLOQ).
-
Reverse Contribution: Due to the +8 Da mass shift, the contribution of native Ketoconazole (M+8 isotope) to the IS channel is negligible.
Storage and Handling
-
Solid State: Store at -20°C. Stable for >2 years if protected from light and moisture.
-
Solution State: Stock solutions (1 mg/mL in Methanol) are stable for 6 months at -20°C.
-
Caution: Ketoconazole degrades under strong acidic conditions over time (hydrolysis of the dioxolane ring). Ensure reconstituted samples in the autosampler are processed within 24 hours.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45039621, Ketoconazole-d8. Retrieved from [Link]
-
Chen, Y. L., et al. (2002). Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry.[9] Journal of Chromatography B. Retrieved from [Link]
-
Zhang, Y., et al. (2014). Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study. Drug Research (Stuttgart). Retrieved from [Link]
Sources
- 1. Ketoconazole-d8 | CAS 1217706-96-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. clearsynth.com [clearsynth.com]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Ketoconazole-d8 | CAS 1217706-96-1 | LGC Standards [lgcstandards.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Stability Profiling of Deuterated Ketoconazole: A Technical Guide
The following technical guide details the metabolic stability profiling of Deuterated Ketoconazole, focusing on the application of the Kinetic Isotope Effect (KIE) to mitigate hepatotoxicity and alter pharmacokinetic performance.
Executive Summary
Ketoconazole (KCZ), a potent CYP3A4 inhibitor and antifungal agent, is clinically limited by severe hepatotoxicity and extensive metabolism. The primary metabolic liability involves N-deacetylation to form N-deacetyl ketoconazole (DAK), which is subsequently bioactivated by Flavin-containing Monooxygenases (FMO) into reactive, cytotoxic dialdehydes.[1]
This guide outlines the technical framework for profiling Deuterated Ketoconazole analogs. By strategically substituting protium (
Mechanistic Foundation: Metabolism & The Kinetic Isotope Effect
The Metabolic Liability of Ketoconazole
Ketoconazole undergoes extensive hepatic metabolism primarily driven by CYP3A4 .[2] The metabolic profile is characterized by three dominant pathways [1, 2]:
-
Oxidation of the Imidazole Ring: Leading to ring scission (Metabolite M2).
-
Oxidation of the Piperazine Ring: Hydroxylation and subsequent ring opening.
-
N-Deacetylation: Cleavage of the acetyl group to form DAK (Metabolite M11).
Toxicity Nexus: DAK is the precursor to hepatotoxicity. It acts as a substrate for FMO1 and FMO3, generating a reactive dialdehyde species that covalently binds to hepatic proteins, causing cytotoxicity [3, 4].
The Deuterium Advantage (DKIE)
The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point energy of deuterium.
-
Primary KIE: If C-H bond cleavage is the rate-determining step (RDS) in the catalytic cycle of CYP3A4 or FMO, substituting H with D increases the activation energy (
). -
Theoretical Outcome:
(typically 2–5 for CYP reactions).[3] -
Strategic Application: Deuteration of the N-acetyl group (
) is hypothesized to slow the rate of deacetylation, thereby reducing DAK formation and downstream liver injury.
Visualization: Metabolic Pathways & Deuteration Strategy[1]
The following diagram illustrates the metabolic divergence of Ketoconazole and the strategic blockade via deuteration.
Experimental Protocol: Metabolic Stability Profiling
To validate the stability profile, a comparative intrinsic clearance assay using Human Liver Microsomes (HLM) is required.
Assay Design Principles
-
System: Pooled Human Liver Microsomes (HLM) (e.g., 50-donor pool to average CYP3A4 variability).
-
Comparator: Non-deuterated Ketoconazole (Reference) vs. Deuterated Analog (Test).
-
Substrate Concentration:
(Ensure to assume first-order kinetics). -
Protein Concentration:
(Optimized for linear metabolite formation).
Step-by-Step Methodology
Step 1: Preparation
-
Prepare 1000x stocks of KCZ and d-KCZ in DMSO (1 mM).
-
Thaw HLM on ice. Dilute to 1.0 mg/mL in 100 mM Potassium Phosphate Buffer (pH 7.4).
-
Prepare NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM
).
Step 2: Incubation (96-well format)
-
Pre-incubation: Add 30
of diluted HLM to wells. Add 30 of substrate (diluted to 2 in buffer). Equilibrate at 37°C for 5 min. -
Initiation: Add 60
of pre-warmed NADPH system to start reaction (Final vol = 120 ; Final protein = 0.5 mg/mL; Final substrate = 1 ). -
Sampling: At
min, remove 15 aliquots.
Step 3: Quenching & Extraction [3]
-
Transfer aliquots immediately into 150
of ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Labetalol or a distinct isotopolog like -KCZ if analyzing ). -
Centrifuge at 4000 rpm for 20 min at 4°C to precipitate protein.
-
Collect supernatant for LC-MS/MS analysis.
Analytical Configuration (LC-MS/MS)
Precise quantification is vital to distinguish the subtle stability improvements conferred by deuterium.
| Parameter | Setting / Specification |
| Instrument | Triple Quadrupole MS (e.g., Sciex 6500+) coupled to UHPLC |
| Column | C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3.0 min |
| Ionization | ESI Positive Mode |
| MRM Transitions | KCZ: 531.2 |
Critical QC Check: Monitor for "D-H exchange." Deuterium on non-exchangeable carbons (C-D) is stable, but verify no back-exchange occurs in the source or buffer.
Data Interpretation & Calculation
Calculating Intrinsic Clearance ( )
Plot
Determining the Kinetic Isotope Effect (KIE)
The in vitro KIE is the ratio of the intrinsic clearances:
-
KIE
1: No metabolic stabilization (C-H bond cleavage is not rate-limiting). -
KIE > 1.5: Significant stabilization.[3]
-
Metabolic Switching: If
decreases and the ratio of Metabolite M2 (imidazole oxidation) to M11 (DAK) increases in the deuterated sample, metabolic switching has occurred.
Expected Profile Comparison
Based on KCZ metabolic data [1, 5], a successful deuterated candidate (
| Parameter | Ketoconazole (Reference) | Deuterated KCZ (Target) |
| ~15 - 25 min | > 35 min (Target) | |
| High | Reduced (Medium) | |
| Major Metabolite | N-Deacetyl KCZ (Toxic) | Imidazole Scission (Benign) |
| Hepatotoxicity Potential | High (DAK mediated) | Low (DAK suppressed) |
References
-
Fitch, W. L., et al. (2009).[4] "Revisiting the Metabolism of Ketoconazole Using Accurate Mass LC/MSn and Deuterium Labelling." Drug Metabolism Letters.
-
Marok, F. Z., et al. (2023).[2] "A Physiologically Based Pharmacokinetic Model of Ketoconazole and Its Metabolites as Drug–Drug Interaction Perpetrators." Pharmaceutics.[5] [3]
-
Rodriguez, R. J., & Acosta, D. (1997). "N-deacetyl ketoconazole-induced hepatotoxicity in a primary culture system of rat hepatocytes." Toxicology.
-
Loose, D. S., et al. (1983). "Ketoconazole blocks adrenal steroidogenesis by inhibiting cytochrome P450-dependent enzymes."[6] Journal of Clinical Investigation. [3]
-
Kushner, D. J., et al. (1999). "Pharmacological uses and perspectives of heavy water and deuterated compounds." Canadian Journal of Physiology and Pharmacology. [3]
Sources
- 1. N-deacetyl ketoconazole-induced hepatotoxicity in a primary culture system of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting the metabolism of ketoconazole using accurate mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. The Effect of Ketoconazole on Post-Burn Inflammation, Hypermetabolism and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Solubility of Ketoconazole-d8: A Comparative Analysis in DMSO and Methanol
An In-Depth Technical Guide
Abstract: This technical guide provides a comprehensive analysis of the solubility of Ketoconazole-d8 in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explore the underlying physicochemical principles governing solubility. It offers a critical evaluation of published solubility data, presents a robust experimental protocol for in-house validation, and provides field-proven insights for the preparation and handling of stock solutions. This guide is structured to be a self-validating resource, grounding its claims in authoritative references and explaining the causal relationships behind experimental choices and observed outcomes.
Introduction: The Critical Role of Solubility Data
Ketoconazole-d8 is the deuterated form of Ketoconazole, an imidazole antifungal agent.[1][2] Its use as an internal standard in pharmacokinetic studies and other analytical applications necessitates a precise understanding of its behavior in solution. Solubility is not merely a physical constant; it is a foundational parameter that dictates the success of a wide range of experimental workflows, from in vitro cell-based assays to the formulation of analytical standards. An incorrect assumption about a compound's solubility can lead to precipitated material, inaccurate concentration calculations, and ultimately, compromised data integrity.
The choice of solvent is a critical decision point. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its ability to dissolve a wide array of poorly water-soluble compounds.[3][4] Methanol, a polar protic solvent, is also widely used due to its volatility, miscibility with water, and effectiveness in dissolving many organic molecules.[5] This guide aims to provide a detailed comparison of Ketoconazole-d8 solubility in these two solvents, equipping the researcher with both the data and the foundational knowledge to make informed decisions in their work.
A Note on Deuteration: This guide uses solubility data for non-deuterated Ketoconazole as a direct and scientifically sound proxy for Ketoconazole-d8. The substitution of eight hydrogen atoms with deuterium results in a minor increase in molecular weight (approx. 1.5%) but does not alter the fundamental molecular structure, polarity, or hydrogen bonding capabilities that are the primary drivers of solubility in organic solvents.[1][6]
Section 1: Comparative Physicochemical Properties
To understand the solubility behavior of Ketoconazole-d8, we must first consider the properties of the solute and the two solvents . The principle of "like dissolves like" is governed by the interplay of polarity, hydrogen bonding capacity, and other intermolecular forces.[7]
| Property | Ketoconazole-d8 | Dimethyl Sulfoxide (DMSO) | Methanol |
| Molecular Weight | 539.48 g/mol [1] | 78.13 g/mol [8] | 32.04 g/mol [5] |
| Solvent Type | N/A (Solute) | Polar Aprotic[3] | Polar Protic |
| Boiling Point | N/A | ~189 °C[8] | ~65 °C[5][9] |
| Dielectric Constant (20°C) | N/A | ~47[4][8] | ~33 |
| Key Features | Large, complex structure with multiple H-bond acceptors (carbonyl, imidazole nitrogens, ether oxygens) and a rigid backbone. | High dipole moment, strong H-bond acceptor, hygroscopic.[3][8] | H-bond donor and acceptor, volatile, hygroscopic. |
Section 2: Quantitative Solubility Data
The solubility of Ketoconazole has been reported across various sources, with some notable variation in the determined values. This variation can stem from differences in experimental conditions, such as temperature, equilibration time, and the physical form (e.g., crystallinity) of the compound.
| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Source(s) |
| DMSO | ~2 mg/mL | ~3.7 mM | Cayman Chemical[10][11] |
| ≥23.4 mg/mL | ≥43.4 mM | APExBIO[12] | |
| Up to 20 mg/mL (with warming) | Up to 37.1 mM | ResearchGate Discussion[13] | |
| Methanol | 50 mM (Calculated: 26.57 mg/mL) | 50 mM | Tocris Bioscience |
| "Soluble" | Not Quantified | TOKU-E, ChemicalBook[14][15] |
Analysis of Discrepancy: The significant difference in reported DMSO solubility (from 2 mg/mL to over 23 mg/mL) highlights the importance of empirical validation. The lower value may represent solubility at standard room temperature without extended equilibration, while the higher values likely reflect optimized conditions, such as gentle warming, which is a common practice to dissolve high concentrations of compounds in DMSO.[13] The high solubility reported in methanol (50 mM) by Tocris Bioscience suggests it is an excellent solvent for this compound, comparable to the higher-end estimates for DMSO.
Section 3: The Causality of Solubility: A Mechanistic View
The robust solubility of Ketoconazole in both DMSO and methanol is a direct result of favorable intermolecular interactions that overcome the cohesive energy of the Ketoconazole crystal lattice.
-
In DMSO: As a potent polar aprotic solvent, DMSO effectively solvates the large Ketoconazole molecule.[4] Its strong dipole can interact with the polar regions of the solute. Crucially, the oxygen atom in DMSO is a powerful hydrogen bond acceptor, forming strong associations with any potential H-bond donor sites on the solute. While Ketoconazole itself lacks strong H-bond donors, its multiple electronegative nitrogen and oxygen atoms create a polar surface that interacts favorably with DMSO.
-
In Methanol: Methanol is a polar protic solvent, meaning it can both donate and accept hydrogen bonds.[9] This dual capability allows it to form a more extensive network of interactions with Ketoconazole's multiple H-bond acceptor sites (the carbonyl, ether, and imidazole functionalities). The smaller molecular size of methanol, compared to DMSO, may also allow for more efficient packing around the solute molecule, contributing to effective solvation.[16]
Step-by-Step Methodology:
-
Preparation (Self-Validation Start): Add an excess amount of solid Ketoconazole-d8 to a series of vials.
-
Causality: Using an excess of solid is the cornerstone of this method. It ensures that the solvent becomes saturated, and a dynamic equilibrium is established between the dissolved and undissolved states. [17]2. Solvent Addition: Add a precise, known volume of the solvent (e.g., 1.0 mL of DMSO or Methanol) to each vial.
-
-
Agitation: Seal the vials and place them on an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Causality: Continuous agitation maximizes the surface area of the solid in contact with the solvent, accelerating the dissolution process and preventing the formation of stagnant concentration gradients. [18]Temperature control is critical as solubility is temperature-dependent. [19]4. Equilibration: Allow the mixture to agitate for a predetermined period (a 24-hour time point is a good start). It is essential to visually confirm that excess solid material remains at the bottom of the vial. If all solid has dissolved, the solution is not saturated, and the experiment for that vial is invalid.
-
-
Sampling: Let the vials stand for a short period to allow heavy solids to settle. Carefully withdraw an aliquot of the supernatant, avoiding any solid particles.
-
Clarification (Critical Step): Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., PTFE for DMSO/Methanol) into a clean vial.
-
Causality: This step is critical for accuracy. Failure to remove all suspended micro-particles will lead to an overestimation of the true solubility.
-
-
Quantification: Prepare a series of accurate dilutions of the clear filtrate. Analyze the concentration of these diluted samples using a validated, calibrated analytical method such as HPLC-UV. Back-calculate to determine the concentration of the original, undiluted filtrate.
-
Confirming Equilibrium (Self-Validation End): Repeat steps 5-7 with another vial that has been allowed to agitate for a longer period (e.g., 48 or 72 hours). If the measured concentration is within a narrow margin (e.g., +/- 5%) of the 24-hour measurement, you can be confident that equilibrium has been reached. [18]If not, continue testing at later time points until the concentration plateaus.
Section 5: Practical Recommendations & Field Insights
-
Stock Solution Preparation: For preparing a high-concentration stock (e.g., >20 mg/mL in DMSO), gentle warming (to 30-40°C) and vortexing can significantly aid dissolution. [13]Always ensure the compound is fully dissolved before use. After cooling to room temperature, visually inspect for any precipitation.
-
Handling DMSO: DMSO is hygroscopic and will readily absorb water from the air. [8]This can alter its solvent properties over time. Use anhydrous DMSO and store it in tightly sealed containers with desiccant. Also, be aware that DMSO has a relatively high freezing point (~18.5 °C), and may solidify in a cool laboratory. [20]It can be re-melted by warming without degradation. [3]* Aqueous Dilutions: When preparing working solutions for biological assays by diluting a DMSO stock into an aqueous buffer, be mindful of the "salting out" effect. Ketoconazole is sparingly soluble in aqueous buffers. [10][11]Adding the DMSO stock to the buffer (and not the other way around) while vortexing can help prevent immediate precipitation, but the final concentration of DMSO should typically be kept low (often <1%) to maintain compound solubility and minimize solvent-induced artifacts in the assay.
Conclusion
Both DMSO and methanol are highly effective solvents for Ketoconazole-d8, capable of achieving concentrations well-suited for the preparation of analytical standards and high-concentration stock solutions. Published data indicates solubilities in the range of at least 2-23 mg/mL for DMSO and approximately 26 mg/mL for methanol . The observed variability in the literature underscores the principle that solubility is not an absolute number but is dependent on experimental conditions. Therefore, for applications requiring high accuracy, it is imperative for researchers to perform in-house validation using a robust method like the shake-flask protocol detailed within this guide. By understanding the physicochemical properties of the solute and solvents, and by employing rigorous experimental technique, professionals can ensure the integrity and reproducibility of their research.
References
-
Title: PHYSICAL PROPERTIES OF METHANOL Source: Cetiner Engineering URL: [Link]
-
Title: Methanol Source: DCCEEW URL: [Link]
-
Title: Dimethyl Sulfoxide (DMSO) – Properties, Applications & Safety Source: China Amines URL: [Link]
-
Title: Chemistry Methanol Source: SATHEE URL: [Link]
-
Title: DMSO Physical Properties Source: gChem URL: [Link]
-
Title: FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT Source: SlidePlayer URL: [Link]
-
Title: Methanol Solvent Properties Source: Methanol Institute URL: [Link]
-
Title: Factors that Affect the Solubility of Drugs Source: Pharmaguideline URL: [Link]
-
Title: Physical properties of dimethyl sulphoxide and water Source: ResearchGate URL: [Link]
-
Title: Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole Source: SVKM's Institute of Pharmacy URL: [Link]
-
Title: Methanol Source: PubChem - NIH URL: [Link]
-
Title: Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole Source: ACS Omega - ACS Publications URL: [Link]
-
Title: Factors Influencing the Solubility of Drugs Source: Pharmlabs URL: [Link]
-
Title: Dimethyl Sulfoxide (DMSO) Physical Properties Source: Regulations.gov URL: [Link]
-
Title: 4 Factors Affecting Solubility Of Drugs Source: Drug Delivery Leader URL: [Link]
-
Title: Ketoconazole-d8 Source: PubChem - NIH URL: [Link]
-
Title: factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through Source: IJNRD URL: [Link]
-
Title: Experimental and Computational Methods Pertaining to Drug Solubility Source: ResearchGate URL: [Link]
-
Title: Solubility of KTZ in chosen solvents. Source: ResearchGate URL: [Link]
-
Title: Ketoconazole-d8 Source: Pharmaffiliates URL: [Link]
-
Title: Annex 4 Source: World Health Organization (WHO) URL: [Link]
-
Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]
-
Title: PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER Source: WHO URL: [Link]
-
Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: Advanced Drug Delivery Reviews URL: [Link]
-
Title: Which solvent dissolves ketoconazole completely? Source: ResearchGate URL: [Link]
-
Title: Solubility Enhancement of Ketoconazole by different techniques and its comparison study Source: Asian Journal of Pharmaceutical Research URL: [Link]
-
Title: A PHYSICOCHEMICAL AND DISSOLUTION STUDY OF KETOCONAZOLE - PLURONIC F127 SOLID DISPERSIONS Source: Farmacia Journal URL: [Link]
Sources
- 1. Ketoconazole-d8 | CAS 1217706-96-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. researchgate.net [researchgate.net]
- 5. SATHEE: Chemistry Methanol [sathee.iitk.ac.in]
- 6. Ketoconazole-d8 | C26H28Cl2N4O4 | CID 45039621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 8. chinaamines.com [chinaamines.com]
- 9. cetinerengineering.com [cetinerengineering.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. apexbt.com [apexbt.com]
- 13. researchgate.net [researchgate.net]
- 14. toku-e.com [toku-e.com]
- 15. Ketoconazole CAS#: 65277-42-1 [m.chemicalbook.com]
- 16. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 17. researchgate.net [researchgate.net]
- 18. who.int [who.int]
- 19. ijnrd.org [ijnrd.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
stability of Ketoconazole-d8 in biological matrices
Title: Bioanalytical Integrity of Ketoconazole-d8: Stability Mechanisms and Validation Protocols in Biological Matrices
Ketoconazole is a cornerstone in drug development, serving as the gold-standard index inhibitor for CYP3A4 interaction studies. Consequently, its deuterated internal standard, Ketoconazole-d8 (piperazine-d8) , is ubiquitous in bioanalytical laboratories.
However, a common misconception is that Stable Isotope Labeled (SIL) internal standards are inert "magic bullets." In reality, Ketoconazole-d8 is subject to specific physicochemical vulnerabilities—particularly acid-catalyzed hydrolysis and metabolic instability in active matrices. If the IS degrades or undergoes Deuterium-Hydrogen (D/H) exchange, the fundamental axiom of Isotope Dilution Mass Spectrometry (IDMS)—that the IS tracks the analyte perfectly—collapses, leading to biased quantification and regulatory rejection under FDA M10 guidelines.
This guide moves beyond generic "stability testing" to address the specific molecular risks of Ketoconazole-d8 and provides a self-validating framework for its use in regulated bioanalysis.
Mechanistic Analysis of Instability
To ensure stability, one must understand the degradation pathways. Ketoconazole-d8 typically carries its deuterium label on the piperazine ring .
Physicochemical Degradation (The Acid Trap)
Ketoconazole contains a dioxolane ring and an imidazole moiety. While the C-D bonds on the piperazine ring are chemically robust, the molecule itself is sensitive to acid-catalyzed hydrolysis .
-
Mechanism: In strong acidic conditions (pH < 2), the dioxolane ring can open, or the N-acetyl group can hydrolyze.
-
Impact on d8-IS: If the IS degrades faster or slower than the analyte (due to the Kinetic Isotope Effect, though usually negligible here), the response ratio shifts.
-
Operational Risk: Using highly acidic protein precipitation agents (e.g., 10% TCA) or reconstituting in high-formic acid mobile phases without immediate injection.
Metabolic Instability (The Active Matrix)
In CYP-inhibition studies, the biological matrix (microsomes, hepatocytes) is metabolically active.
-
Mechanism: CYP3A4 attacks the imidazole and piperazine rings.
-
The "Metabolic Shunt": If the matrix is not quenched properly, enzymes will continue to metabolize Ketoconazole-d8 ex vivo during sample processing.
-
Label Loss: Oxidative attack on the piperazine ring can lead to ring opening or N-dealkylation, effectively removing the mass tag and creating "ghost" interferences.
Isotopic Cross-Contribution (The "Crosstalk" Effect)
This is not degradation, but a stability-adjacent failure mode.
-
Forward Contribution: High concentrations of Analyte (ULOQ) contributing to the IS channel (M+8) via natural isotopes (unlikely for +8 Da shift, but possible with impurities).
-
Reverse Contribution: Impure IS (containing d0-Ketoconazole) contributing to the Analyte channel.
Experimental Validation Framework
The following protocols are designed to be self-validating systems . They do not just generate data; they flag errors in real-time.
Workflow: Stability Assessment Architecture
Caption: Figure 1. Integrated stability workflow for Ketoconazole-d8, distinguishing between matrix stress (Phase 2) and post-extraction stability.
Protocol: Bench-Top Stability in Plasma
Objective: Determine if Ketoconazole-d8 remains stable during the typical sample handling window (approx. 4 hours).
Reagents:
-
Matrix: Human Plasma (K2EDTA).
-
IS Spiking Solution: Ketoconazole-d8 at 500 ng/mL in 50:50 MeOH:H2O.
Step-by-Step Methodology:
-
Baseline Generation (T0): Spike plasma with Ketoconazole-d8. Immediately extract (
) using Liquid-Liquid Extraction (LLE) with MTBE (Methyl tert-butyl ether) to avoid acidic degradation. Evaporate and reconstitute. -
Stress Induction: Leave the remaining spiked plasma on the bench at ambient temperature (20–25°C) under white light (to check photostability simultaneously).
-
Timepoints: Aliquot and extract at
and . -
Quantification: Inject T0, T4h, and T24h in a single LC-MS/MS run.
-
Calculation:
Acceptance: (FDA M10).
Protocol: Freeze-Thaw (F/T) Stability
Critical Insight: Ketoconazole is lipophilic. In plasma, it binds to proteins. Repeated freezing can denature proteins, potentially altering recovery if the extraction method relies on protein disruption.
-
Spike plasma (Low and High QC levels).[1]
-
Freeze at -20°C (or -70°C, matching study storage) for at least 12 hours.
-
Thaw unassisted at room temperature.
-
Refreeze. Repeat for 3 cycles.
-
Analyze against freshly spiked samples.
Data Presentation & Troubleshooting
Stability Acceptance Criteria (FDA M10/EMA)
| Parameter | Condition | Acceptance Criteria | Critical Note for Ketoconazole-d8 |
| Stock Solution | Methanol, -20°C | ±5% of fresh stock | Stable for >6 months. Avoid acidic buffers in stock. |
| Bench-Top | Plasma, RT | ±15% of T0 | Generally stable for 24h. |
| Freeze-Thaw | Plasma, -20°C to RT | ±15% of fresh | 3 cycles standard. Ensure complete thaw to release protein-bound drug. |
| Processed Sample | Autosampler (4°C) | ±15% of T0 | High Risk: If reconstituted in acidic mobile phase, inject <24h. |
Troubleshooting the "Drifting IS"
If your Ketoconazole-d8 response is variable, use this logic flow:
Caption: Figure 2. Diagnostic decision tree for Internal Standard variability.
Advanced Technical Considerations
The "Zero-Hour" Artifact
When spiking Ketoconazole-d8 into fresh plasma (especially from rats or mice used in pre-clinical tox), esterases or residual CYP activity can degrade the IS during the mixing phase.
-
Solution: Always perform spiking on an ice bath (4°C) or add a specific inhibitor (e.g., Sodium Fluoride for esterases, though Ketoconazole is primarily CYP-metabolized) if using fresh liver homogenate. For plasma, temperature control is usually sufficient.
Isotopic Purity Verification
Before validation, inject a high concentration of Ketoconazole-d8 (e.g., 1 µg/mL) and monitor the transition for Unlabeled Ketoconazole (M+0).
-
Requirement: The interference in the analyte channel must be
of the LLOQ response.[2] -
Why? Synthesis of d8 often leaves traces of d0 or d4.
References
-
U.S. Food and Drug Administration (FDA). (2022).[3] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][3][4]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 45039621, Ketoconazole-d8. [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Chen, Y. L., et al. (2002).[1][5] "Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 774(1), 67-78.[1][5] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
protein precipitation method using Ketoconazole-d8 internal standard
Application Note & Protocol
Title: A Robust and High-Throughput Protein Precipitation Method for Bioanalysis Using a Ketoconazole-d8 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of bioanalysis, particularly for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring (TDM) studies, the accurate quantification of analytes in complex biological matrices such as plasma or serum is paramount.[1][2] Sample preparation is a critical step that significantly influences the reliability and reproducibility of results obtained from downstream analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3] Protein precipitation (PPT) is a widely adopted technique due to its simplicity, cost-effectiveness, and applicability to a broad range of analytes.[4][5][6] This method involves the addition of a precipitating agent, typically an organic solvent, to a biological sample to denature and remove proteins that can interfere with analysis and damage analytical instrumentation.[6][7]
To correct for variability during sample processing and instrumental analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[8][9] A SIL-IS, such as Ketoconazole-d8, is chemically and structurally almost identical to the analyte of interest, ensuring that it behaves similarly during extraction, chromatography, and ionization.[8][10] This near-identical behavior allows for the accurate normalization of the analyte signal, compensating for matrix effects, ion suppression, and variations in sample recovery.[3][8][9][10] This application note provides a detailed protocol for a protein precipitation method using Ketoconazole-d8 as an internal standard, designed for high-throughput bioanalytical workflows.
Scientific Principles
Mechanism of Protein Precipitation with Organic Solvents
Proteins remain soluble in aqueous biological fluids due to the hydration layer of water molecules surrounding them.[4][6] The addition of a water-miscible organic solvent, such as acetonitrile or methanol, disrupts this hydration layer.[6][11][12] This action reduces the dielectric constant of the solution, increasing the electrostatic attraction between protein molecules and leading to their aggregation and precipitation out of the solution.[7][11] Acetonitrile is a commonly used precipitating agent due to its high efficiency in denaturing a wide range of proteins.[6]
The Role of Ketoconazole-d8 as a Stable Isotope-Labeled Internal Standard
An ideal internal standard co-elutes with the analyte and experiences the same matrix effects and ionization suppression or enhancement.[8][13] Ketoconazole-d8 is a deuterated analog of ketoconazole, where eight hydrogen atoms have been replaced with deuterium. This substitution results in a higher mass that is easily distinguishable by a mass spectrometer, while its physicochemical properties remain nearly identical to the unlabeled ketoconazole.[2][8][10] By adding a known amount of Ketoconazole-d8 to each sample before processing, any loss of analyte during the procedure or fluctuations in the MS signal will be mirrored by the internal standard.[3][9] The final quantification is based on the ratio of the analyte peak area to the internal standard peak area, which significantly enhances the accuracy and precision of the measurement.[8][9] The use of SIL-IS is recognized by regulatory bodies like the FDA and EMA as a best practice in bioanalytical method validation.[8]
Materials and Reagents
| Item | Description |
| Biological Matrix | Human Plasma (or other relevant matrix) |
| Analyte | Ketoconazole |
| Internal Standard | Ketoconazole-d8 |
| Precipitating Solvent | Acetonitrile (HPLC or LC-MS grade) |
| Reconstitution Solvent | 50:50 Acetonitrile:Water with 0.1% Formic Acid (v/v) |
| Microcentrifuge Tubes | 1.5 mL or 2.0 mL polypropylene tubes |
| Pipettes and Tips | Calibrated precision pipettes and corresponding tips |
| Vortex Mixer | Standard laboratory vortex mixer |
| Centrifuge | Refrigerated microcentrifuge capable of ≥14,000 x g |
| Autosampler Vials | Glass or polypropylene vials with caps/septa |
Experimental Protocol
Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the ketoconazole reference standard in a suitable organic solvent (e.g., methanol).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the Ketoconazole-d8 reference standard in the same solvent as the analyte.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution to create calibration curve points.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Ketoconazole-d8 stock solution to a concentration that provides a consistent and robust signal in the LC-MS/MS system.
-
Precipitating Solvent with Internal Standard: Add the internal standard working solution to the cold acetonitrile to achieve the final desired concentration. For example, add 1 mL of a 1 µg/mL IS working solution to 9 mL of acetonitrile for a final concentration of 100 ng/mL.
Sample Preparation Workflow
Caption: Protein Precipitation Workflow.
Step-by-Step Methodology
-
Sample Aliquoting: Pipette 100 µL of the biological sample (calibrator, quality control, or unknown) into a clean microcentrifuge tube.[9]
-
Protein Precipitation and IS Addition: Add 300 µL of cold acetonitrile containing the Ketoconazole-d8 internal standard to each tube.[9] The 3:1 ratio of solvent to sample is generally effective for precipitating the majority of proteins.[6]
-
Vortexing: Vigorously vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.[9]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial or another tube, being careful not to disturb the protein pellet.[9]
-
(Optional) Evaporation: For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the reconstitution solvent. This step ensures compatibility with the mobile phase of the LC system.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.
Trustworthiness: A Self-Validating System
The reliability of this protocol is established through a rigorous validation process as recommended by regulatory guidelines from agencies like the FDA and EMA.[14][15][16] Key validation parameters ensure the method is a self-validating system for its intended purpose.
Key Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure that the method can differentiate the analyte and IS from endogenous matrix components. | No significant interfering peaks at the retention times of the analyte and IS in blank matrix samples. |
| Accuracy & Precision | To determine the closeness of measured values to the true value and the reproducibility of the measurements. | Accuracy within ±15% of the nominal value (±20% at the LLOQ). Precision (RSD) ≤15% (≤20% at the LLOQ).[15][17] |
| Recovery | To assess the efficiency of the extraction process. | While not having strict acceptance criteria, recovery should be consistent and reproducible across the concentration range. |
| Matrix Effect | To evaluate the suppression or enhancement of ionization by co-eluting matrix components. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage). | Mean concentration should be within ±15% of the nominal concentration. |
By systematically evaluating these parameters, researchers can have high confidence in the data generated using this protocol. The inclusion of the Ketoconazole-d8 internal standard is fundamental to achieving the required levels of accuracy and precision, as it internally corrects for variations that are inherent in any multi-step analytical procedure.[3][8][9]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Analyte/IS Recovery | Incomplete protein precipitation; Analyte binding to the protein pellet. | Increase the solvent-to-sample ratio (e.g., 4:1); Ensure vigorous vortexing; Check pH of the sample/solvent mixture. |
| High Variability (Poor Precision) | Inconsistent pipetting; Incomplete mixing; Disturbance of the pellet during supernatant transfer. | Use calibrated pipettes; Standardize vortexing time and speed; Be meticulous during the transfer step. |
| Clogged LC Column | Incomplete removal of precipitated proteins. | Increase centrifugation time and/or speed; Use a filtration step after centrifugation (e.g., 0.22 µm filter).[18] |
| High Background/Interference | Contaminants in the solvent or matrix. | Use high-purity (LC-MS grade) solvents; Pre-screen different lots of the biological matrix.[19] |
Conclusion
This application note details a straightforward, rapid, and robust protein precipitation method for the quantification of analytes in biological matrices, using Ketoconazole-d8 as a stable isotope-labeled internal standard. The protocol is well-suited for high-throughput environments and, when properly validated, provides the accuracy, precision, and reliability required for regulated bioanalysis. The use of a deuterated internal standard is a cornerstone of this method, ensuring data integrity by compensating for analytical variability.[8][20]
References
- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Shomu's Biology. (2020, November 22). Protein Precipitation - Types, Methods, Principle, Advantages and Disadvantages [Video]. YouTube.
- AxisPharm. (2024, August 1). Protein Precipitation Technical Guide.
- Patsnap. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues. Synapse.
- International Council for Harmonisation. (2024, October 11). ICH M10 guideline on bioanalytical method validation and study sample analysis.
- Abcam. (n.d.). Protein precipitation: A comprehensive guide.
- European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
- Dr. Manojkumar N. (2025, March 21). Protein Precipitation Using Organic solvent [Video]. YouTube.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
- Rahman, M., & et al. (n.d.). Bioanalytical method validation: An updated review. PMC.
- BenchChem. (2025). Introduction to deuterated internal standards in mass spectrometry.
- Phenomenex. (2025, June 9). Protein Precipitation Method.
- Bioanalysis Zone. (2025, October 24). Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals.
- van de Merbel, N. C. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or overkill?. SciSpace.
- Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
- Agrisera. (n.d.). Immunoprecipitation troubleshooting.
- Pharmaceuticals and Medical Devices Agency. (n.d.). Guideline on Bioanalytical Method Validation in Pharmaceutical Development.
- Biotage. (2023, February 2). Protein precipitation vs. traditional protein crash: what's best?.
- BenchChem. (2025). Assessing the Recovery of Ketoconazole-d4 in Biological Matrices: A Comparative Guide.
Sources
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Protein Precipitation Technical Guide | AxisPharm [axispharm.com]
- 6. agilent.com [agilent.com]
- 7. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 12. youtube.com [youtube.com]
- 13. scispace.com [scispace.com]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 17. pmda.go.jp [pmda.go.jp]
- 18. biotage.com [biotage.com]
- 19. agrisera.com [agrisera.com]
- 20. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
Application Note: Utilizing Ketoconazole-d8 for Accurate Pharmacokinetic Analysis of Ketoconazole via LC-MS/MS
Introduction: The Critical Role of Ketoconazole and its Bioanalysis
Ketoconazole is a broad-spectrum antifungal agent of the imidazole class, historically used for treating a variety of systemic and superficial fungal infections.[1] Beyond its therapeutic use, ketoconazole is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system, a critical pathway for the metabolism of a vast number of drugs.[2] This inhibitory action makes ketoconazole an indispensable tool in clinical pharmacology, particularly in drug-drug interaction studies to probe the metabolic fate of new chemical entities.
Accurate quantification of ketoconazole in biological matrices, such as human plasma, is paramount for both therapeutic drug monitoring and its application in pharmacokinetic (PK) studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and selectivity.[3][4][5] To ensure the reliability of such assays, a robust internal standard is crucial. Ketoconazole-d8, a stable isotope-labeled (SIL) analog of ketoconazole, is the preferred internal standard as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby providing the most accurate correction for analytical variability.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate concentration and use of ketoconazole-d8 in validated LC-MS/MS methods for the pharmacokinetic analysis of ketoconazole.
The Scientific Rationale for Ketoconazole-d8 as an Internal Standard
The use of a stable isotope-labeled internal standard is a cornerstone of modern bioanalytical practice, as recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The key advantages of using ketoconazole-d8 include:
-
Similar Physicochemical Properties: Ketoconazole-d8 is chemically identical to ketoconazole, with the only difference being the substitution of eight hydrogen atoms with deuterium. This ensures that its behavior during sample extraction, chromatography, and ionization is nearly identical to the analyte of interest.
-
Correction for Matrix Effects: Biological matrices are complex and can significantly impact the ionization efficiency of an analyte in the mass spectrometer. As ketoconazole-d8 is similarly affected, it provides a reliable means to correct for these variations.
-
Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, variability introduced during sample preparation and injection is minimized, leading to enhanced precision and accuracy of the measurement.
Recommended Concentration of Ketoconazole-d8
While the optimal concentration of an internal standard should be determined during method development and validation, a typical working concentration for ketoconazole-d8 in plasma samples for pharmacokinetic studies is in the range of 50 to 100 ng/mL . This concentration is generally sufficient to produce a stable and reproducible signal in the mass spectrometer without causing significant ion suppression of the analyte.
It is crucial that the selected concentration of ketoconazole-d8 provides a consistent response across the entire calibration curve range of ketoconazole. The peak area of the internal standard should be monitored throughout the analytical run to ensure its consistency.
Experimental Protocol: Quantification of Ketoconazole in Human Plasma
This protocol outlines a typical workflow for the analysis of ketoconazole in human plasma using ketoconazole-d8 as an internal standard.
Preparation of Stock and Working Solutions
-
Ketoconazole Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of ketoconazole reference standard and dissolve it in 10 mL of methanol.
-
Ketoconazole-d8 Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of ketoconazole-d8 and dissolve it in 1 mL of methanol.
-
Ketoconazole Working Solutions for Calibration Curve: Prepare a series of working solutions by serially diluting the ketoconazole stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations that will cover the expected in-study sample concentration range.
-
Ketoconazole-d8 Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the ketoconazole-d8 stock solution with a 50:50 (v/v) mixture of methanol and water to obtain a working solution of 1 µg/mL. This will be added to the samples to achieve a final concentration of 100 ng/mL after the addition of 10 µL to 100 µL of the sample.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike appropriate volumes of the ketoconazole working solutions into blank human plasma to prepare a calibration curve consisting of a blank (no analyte, no internal standard), a zero sample (with internal standard only), and at least six to eight non-zero concentration levels. A typical calibration curve range for ketoconazole in human plasma is 5 to 15,000 ng/mL.[4][6]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma from a separate weighing of the ketoconazole reference standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (unknown, calibration standard, or QC), add 10 µL of the ketoconazole-d8 internal standard working solution (e.g., 1 µg/mL to achieve a final concentration of 100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to ensure complete dissolution.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Experimental Workflow Diagram
Caption: Workflow for the bioanalysis of ketoconazole in plasma.
LC-MS/MS Method Parameters
The following are typical starting parameters for an LC-MS/MS method for the analysis of ketoconazole and ketoconazole-d8. These should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Ketoconazole: 531.2 -> 489.3[4][6] Ketoconazole-d8: 539.2 -> 497.3 (anticipated) |
Method Validation: Ensuring Trustworthiness
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose. The validation should be performed in accordance with the guidelines from regulatory agencies such as the FDA and EMA.
Key Validation Parameters
-
Selectivity and Specificity: The method should be able to differentiate and quantify ketoconazole from endogenous matrix components and other potential interferences.
-
Accuracy and Precision: The accuracy (% bias) and precision (% coefficient of variation) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ) for the QC samples.
-
Calibration Curve: The calibration curve should be linear over the expected concentration range, with a correlation coefficient (r²) of ≥ 0.99.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard should be assessed to ensure it is consistent and does not compromise the accuracy of the results.
-
Recovery: The extraction recovery of ketoconazole and ketoconazole-d8 should be consistent and reproducible.
-
Stability: The stability of ketoconazole in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage) must be established.
CYP3A4 Inhibition Mechanism
Caption: Ketoconazole inhibits the metabolic activity of the CYP3A4 enzyme.
Conclusion
The use of ketoconazole-d8 as an internal standard is integral to the development of a robust and reliable LC-MS/MS method for the pharmacokinetic analysis of ketoconazole. By carefully selecting the concentration of the internal standard and performing a thorough method validation, researchers can ensure the generation of high-quality data that is fit for purpose in both clinical and non-clinical studies. This application note provides a solid foundation for the development and implementation of such methods, contributing to the advancement of pharmaceutical research and development.
References
-
Alturas Analytics, Inc. (n.d.). Validation of a Chiral HPLC/MS/MS Bioanalytical Method for the Quantitative Analysis of the Enantiomers of Ketaconazole in Human and Dog Plasma. Retrieved from [Link]
-
Chen, Y. L., Felder, L., Jiang, X., & Naidong, W. (2002). Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 774(1), 67-78. [Link]
-
Li, P., Wang, Y., Wang, Y., Tang, Y., & Li, H. (2014). Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study. Drug research, 64(10), 548-552. [Link]
-
R-Discovery. (2014). Quantitative Determination of Ketoconazole by UPLC-MS/MS in Human Plasma and its Application to Pharmacokinetic Study. Retrieved from [Link]
-
ResearchGate. (2002). Determination of ketoconazole in human plasma by high-performance liquid chromatography - tandem mass spectrometry. Retrieved from [Link]
-
Shimadzu. (2017). A High Sensitivity LC/MS/MS Method for Quantitative Analysis of Eight Antifungal Drugs in Human Serum. ASMS 2017 ThP 073. Retrieved from [Link]
-
ResearchGate. (2016). A highly sensitive LC–MS/MS method for determination of ketoconazole in human plasma: Application to a clinical study of the exposure to ketoconazole in patients after topical administration. Retrieved from [Link]
-
Li, X., Li, J., Huang, Y., Li, Z., & Liu, Y. (2022). Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans. Frontiers in Microbiology, 13, 961935. [Link]
-
U.S. Food and Drug Administration. (1998). 74-971 Ketoconazole Bioequivalence Review. Retrieved from [Link]
-
Andes, D., & van Ogtrop, M. (2010). Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients. Expert review of anti-infective therapy, 8(7), 795-808. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
Sources
- 1. Determination of ketoconazole in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. A highly sensitive LC-MS/MS method for determination of ketoconazole in human plasma: Application to a clinical study of the exposure to ketoconazole in patients after topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
resolving Ketoconazole-d8 peak tailing in chromatography
Technical Support Center: Chromatography Troubleshooting Topic: Resolving Ketoconazole-d8 Peak Tailing Ticket ID: KETO-D8-OPT-001
Executive Summary
Ketoconazole-d8, like its non-deuterated parent, is a weakly basic imidazole derivative (pKa ~6.5 and ~2.[1]9) with high lipophilicity (LogP ~4.3). In reversed-phase chromatography, peak tailing of this molecule is rarely a "random" error; it is almost invariably caused by secondary silanol interactions or column overload .
This guide moves beyond generic advice to address the specific physicochemical behavior of azole antifungals. It is designed to help you isolate the root cause—whether it is the mobile phase chemistry, the stationary phase choice, or the injection solvent.
Phase 1: Diagnostic Workflow
Before altering chemistry, we must rule out physical system failures. Use this logic flow to determine your troubleshooting path.
Figure 1: Diagnostic logic tree to isolate physical vs. chemical causes of peak tailing.
Phase 2: Troubleshooting Modules
Module A: Mobile Phase Chemistry (The "Silanol Effect")
The Mechanism: Ketoconazole contains basic nitrogen atoms.[2] At neutral or mid-range pH (4–7), these nitrogens are positively charged. Simultaneously, residual silanols (Si-OH) on the silica column surface deprotonate to form anions (Si-O⁻). Result: The positive drug sticks to the negative column surface via ion-exchange, causing a "dragging" tail.
The Solution: You must break this interaction using pH control and Ionic Strength .
| Parameter | Recommendation | Mechanism |
| pH Strategy | Low pH (2.5 – 3.0) | Suppresses silanol ionization (forces Si-O⁻ |
| Buffer Choice | Ammonium Formate (5–10 mM) | Crucial: Acid alone (0.1% Formic Acid) is often insufficient. You need cations ( |
| Avoid | Triethylamine (TEA) | While TEA is a classic silanol blocker, it causes massive signal suppression in LC-MS/MS. Use Ammonium salts instead. |
Protocol 1: Mobile Phase Optimization
-
Prepare Aqueous MP: 10 mM Ammonium Formate in water.
-
Adjust pH: Adjust to pH 3.0 ± 0.1 using Formic Acid.
-
Prepare Organic MP: Acetonitrile + 0.1% Formic Acid.
-
Note: Acetonitrile is preferred over Methanol for Ketoconazole as it creates lower backpressure and generally sharper peaks for lipophilic bases.
-
Module B: Stationary Phase Selection
If mobile phase adjustments fail, your column chemistry is likely mismatched.[3]
The Mechanism: Standard C18 columns often have exposed silanols.[4][5] For basic drugs like Ketoconazole, you need a column that physically shields these groups or electrostatically repels the analyte.
Recommended Column Technologies:
-
Charged Surface Hybrid (CSH): These columns have a slight positive surface charge. This repels the positively charged Ketoconazole, preventing it from "touching" the silanols.
-
Example: Waters XSelect CSH C18.
-
-
Biphenyl Phases: Offer alternative selectivity (pi-pi interactions) which can sometimes improve shape for aromatic azoles compared to standard C18.
-
High-Endcapping: Ensure the column is "fully endcapped" (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex).
Module C: The "Solvent Effect" (Injection Diluent)
The Issue: Ketoconazole is lipophilic, so researchers often dissolve it in 100% Methanol or Acetonitrile. The Failure: When a strong solvent plug enters a weaker mobile phase (e.g., 90% water), the analyte does not precipitate or focus; instead, it travels faster than the mobile phase initially, smearing the peak front or causing a tail.
Protocol 2: Diluent Matching
-
Assess Solubility: Determine the minimum organic content required to keep Ketoconazole-d8 in solution.
-
Match Initial Gradient: If your method starts at 10% ACN, your diluent should ideally be ~10-20% ACN.
-
Compromise: If solubility demands 50% organic, reduce the Injection Volume (e.g., from 10 µL to 2 µL) to minimize the solvent plug effect.
Phase 3: Visualizing the Interaction
Understanding the molecular behavior is key to fixing the chromatography.
Figure 2: Mechanism of Ammonium ions (
Frequently Asked Questions (FAQ)
Q: Can I use Triethylamine (TEA) to fix the tailing? A: For UV detection, yes. For LC-MS/MS, NO. TEA is a persistent contaminant that causes severe ion suppression. Use Ammonium Formate or Ammonium Acetate instead.
Q: My peak is tailing (As = 1.8), but the resolution is fine. Do I need to fix it?
A: Yes. Peak tailing reduces sensitivity (peak height lowers as width increases) and integration reproducibility. For regulated assays, an Asymmetry Factor (
Q: Why does the deuterated standard (d8) tail more than the analyte? A: It shouldn't. If the IS tails significantly more than the analyte, check for "Isotope Effect" separation (rare but possible) or, more likely, check the purity of your IS standard. Impurities in the d8 standard can elute on the tail, making it look wider.
References
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[6][7][8]
-
Dolan, J. LC Troubleshooting: Peak Tailing Basics. LCGC North America. (2003).[8]
-
Waters Corporation. Charged Surface Hybrid (CSH) Technology for Basic Compounds. (Application Note).
-
McCalley, D. V. Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. (2010).
Sources
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- 3. chromatographyonline.com [chromatographyonline.com]
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- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. agilent.com [agilent.com]
- 7. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 8. m.youtube.com [m.youtube.com]
Ketoconazole-d8 Retention Time Shift Technical Support Center
Welcome to the technical support center for troubleshooting retention time (RT) shifts between native Ketoconazole and its deuterated internal standard, Ketoconazole-d8. This guide is designed for researchers, scientists, and drug development professionals who use LC-MS/MS for quantitative analysis and may encounter this common, yet often misunderstood, chromatographic phenomenon. Our goal is to provide you with the expertise, proven protocols, and authoritative references needed to diagnose, understand, and resolve these issues effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the retention time behavior of Ketoconazole and its deuterated analogue.
Q1: Why is my Ketoconazole-d8 eluting at a different retention time than native Ketoconazole?
It is common for deuterated standards to elute slightly earlier than their non-deuterated (protiated) counterparts in reversed-phase liquid chromatography (RPLC).[1][2] This phenomenon is known as the "deuterium isotope effect." The underlying cause is that a Carbon-Deuterium (C-D) bond is slightly shorter and stronger than a Carbon-Hydrogen (C-H) bond. This results in a smaller van der Waals radius and reduced polarizability for the deuterated molecule, leading to weaker interactions with the C18 stationary phase and, consequently, a shorter retention time.[1]
Q2: Is a small retention time shift between Ketoconazole and Ketoconazole-d8 acceptable?
Yes, a small, consistent retention time shift (typically Δt_R < 0.1 min) is generally acceptable and often expected. The key is reproducibility. As long as the shift is stable across your entire analytical run (calibrators, QCs, and samples), it will not compromise the accuracy of your quantification. Modern mass spectrometers have scan speeds that are fast enough to accurately sample both chromatographic peaks. The problem arises when this shift is large, inconsistent, or variable between injections, which points to an underlying issue with the method or system.[3][4]
Q3: What factors can make the retention time shift worse or inconsistent?
While the baseline shift is due to the isotope effect, several factors can exacerbate this separation or cause it to become erratic:
-
Mobile Phase pH: Ketoconazole is a basic compound with two pKa values (2.94 and 6.51).[5] If the mobile phase pH is close to one of these pKa values, minor fluctuations in pH can cause significant changes in the ionization state of the molecule, drastically affecting retention.[6][7][8] Deuteration can slightly alter pKa, which can magnify this effect.
-
Mobile Phase Composition: Inaccurate mixing of mobile phase solvents (e.g., incorrect organic-to-aqueous ratio) is a primary cause of RT shifts for all analytes.[3][9]
-
Column Temperature: Insufficient temperature control can lead to retention time drift. A stable, thermostatted column compartment is crucial for reproducibility.[10]
-
Column Degradation: Over time, columns can become contaminated or lose stationary phase, leading to changes in selectivity and retention.[4][9]
Q4: I am observing peak splitting, not just a shift. What could be the cause?
Peak splitting can occur for all peaks or just a single analyte peak.[11]
-
If all peaks are split: This usually indicates a problem upstream of the column. Common causes include a partially blocked column inlet frit, a void at the head of the column, or an improper connection in the flow path creating dead volume.[11][12][13]
-
If only one peak is split: This is more likely related to the sample or method chemistry.[11][14] Potential causes include sample solvent mismatch (injecting a sample in a solvent much stronger than the mobile phase), column overload, or on-column degradation of the analyte.[15] In the context of ketoconazole, which has enantiomers, ensure you are not using a chiral column unintentionally, as this could resolve the racemic mixture.[16]
Section 2: Troubleshooting Guide: Diagnosing Inconsistent or Large RT Shifts
When the retention time difference between Ketoconazole and Ketoconazole-d8 becomes inconsistent or unexpectedly large, a systematic approach is required to identify the root cause. This workflow is designed to move from the most common and easily rectified issues to more complex hardware or chemical problems.
Troubleshooting Decision Workflow
The following diagram outlines a logical sequence for diagnosing retention time issues.
Sources
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- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips [mtc-usa.com]
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- 8. revroum.lew.ro [revroum.lew.ro]
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- 16. Validation of a Chiral HPLC/MS/MS Bioanalytical Method for the Quantitative Analysis of the Enantiomers of Ketaconazole in Human and Dog Plasma - Alturas Analytics, Inc. [alturasanalytics.com]
Technical Support Center: Mitigating Ketoconazole-d8 Carryover in Autosamplers
Welcome to the technical support center for resolving issues related to Ketoconazole-d8 carryover in liquid chromatography-mass spectrometry (LC-MS/MS) systems. This guide is designed for researchers, scientists, and drug development professionals who encounter the persistent challenge of analyte carryover, a phenomenon that can compromise data integrity and lead to inaccurate quantification.[1][2] This resource provides a structured approach to troubleshooting, offering both foundational knowledge and advanced, field-proven strategies to ensure the reliability of your bioanalytical data.
Introduction: Understanding the "Stickiness" of Ketoconazole-d8
Ketoconazole, and its deuterated internal standard Ketoconazole-d8, are known for their propensity to "stick" to surfaces within an LC-MS/MS system.[3] This "stickiness," or high adsorption tendency, is a primary cause of carryover, where residual analyte from a high-concentration sample appears in subsequent injections of low-concentration samples or blanks.[2][3][4][5] This can lead to over-estimation of the analyte in subsequent samples, compromising the accuracy and reliability of quantitative analyses.[3]
The chemical properties of Ketoconazole, including its hydrophobicity and potential for various intermolecular interactions (hydrogen bonding, ionic, metallic, and hydrophobic), contribute to its adsorption onto surfaces like autosampler needles, tubing, and injector valve rotor seals.[6] Ketoconazole is sparingly soluble in water, especially at neutral pH, but its solubility increases in acidic conditions and in organic solvents like DMSO.[7][8][9] Understanding these properties is crucial for developing effective cleaning strategies.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding Ketoconazole-d8 carryover.
Q1: What is carryover and how do I know if I have it?
A: Carryover is the unintentional transfer of analyte from one sample to the next.[1] It typically manifests as an unexpected peak in a blank injection that follows a high-concentration standard or sample.[1][2] To confirm carryover, inject a blank solvent after your highest concentration standard. If a peak corresponding to Ketoconazole-d8 appears, you are experiencing carryover.[2] Regulatory guidelines, such as those from the FDA, require that carryover be assessed during method validation to ensure it does not impact the accuracy of study sample concentrations.[10][11]
Q2: What are the most common sources of carryover in an LC-MS/MS system?
A: The most frequent culprit is the autosampler, specifically the needle, injection loop, and valve seals.[3][4] Other potential sources include contaminated vials and caps, the analytical column, and even the ion source of the mass spectrometer.[1][3] It's important to systematically investigate each component to pinpoint the source.[3]
Q3: Is there a quick fix to reduce immediate carryover?
A: A simple, though not always ideal, solution is to inject one or more blank samples between your analytical samples.[5] This can help to "wash out" the residual Ketoconazole-d8. However, this approach increases analysis time and may not be sufficient for highly "sticky" compounds. A more robust solution involves optimizing your autosampler's wash routine.
Troubleshooting Guides: A Systematic Approach
When basic steps are insufficient, a more thorough, systematic approach is necessary. This section provides detailed troubleshooting workflows to identify and eliminate the source of Ketoconazole-d8 carryover.
Guide 1: Differentiating Carryover from Contamination
Before embarking on extensive troubleshooting, it's essential to distinguish between true analyte carryover and system contamination.[6]
-
Carryover: The analyte signal decreases with consecutive blank injections.[2][6]
-
Contamination: The analyte signal remains relatively constant across multiple blank injections, suggesting a contaminated solvent, reagent, or system component.[2][6]
-
Inject a high-concentration Ketoconazole-d8 standard.
-
Immediately follow with a series of at least three blank injections.
-
Analyze the peak area of Ketoconazole-d8 in each blank.
| Injection Sequence | Expected Result for Carryover | Expected Result for Contamination |
| Blank 1 (Post-High Standard) | Highest peak area | Consistent peak area |
| Blank 2 | Significantly reduced peak area | Consistent peak area |
| Blank 3 | Further reduced or no peak | Consistent peak area |
If contamination is suspected, systematically check your mobile phases, wash solvents, and blank solutions for the presence of Ketoconazole-d8.
Guide 2: Optimizing Autosampler Wash Parameters
The autosampler wash step is your primary defense against carryover.[4][12] Optimizing the wash solvent composition and wash program is critical.
The ideal wash solvent should effectively solubilize Ketoconazole-d8. Since Ketoconazole has both hydrophobic and polar characteristics, a combination of solvents is often most effective.
-
Start with your mobile phase: A good starting point is a mixture similar to the strong solvent in your gradient.[4]
-
Increase organic strength: Acetonitrile-based wash solvents often outperform methanol-based ones in reducing carryover.[12] Increasing the percentage of organic solvent in your wash can improve the removal of adsorbed analyte.[12]
-
Consider solvent modifiers: For compounds like Ketoconazole, which can exhibit ionic interactions, adding a small amount of acid (e.g., 0.1% formic acid) or base (e.g., ammonium hydroxide for basic compounds) to the wash solvent can significantly improve cleaning efficiency.
-
Employ a multi-solvent wash: A powerful technique is to use a sequence of washes with different solvents. For example, a strong organic solvent to dissolve the compound, followed by a weaker solvent to rinse away the organic, and finally the initial mobile phase to re-equilibrate the system.[13]
| Solvent Combination | Rationale |
| 80:20 Acetonitrile:Water (v/v) with 0.1% Formic Acid | A strong organic solvent with an acidic modifier to disrupt ionic interactions.[14] |
| Isopropanol | A strong, less polar solvent effective at removing hydrophobic compounds. |
| "Magic Mix" (e.g., 1:1:1:1 Water:Acetonitrile:Methanol:Isopropanol) | A broad-spectrum cleaning solution for stubborn residues. |
Modern autosamplers offer programmable wash cycles that can be tailored to combat carryover.
-
Increase wash volume and duration: For persistent carryover, increasing the volume of wash solvent and the duration of the wash cycle can be highly effective.[1] Extending the wash time can decrease carryover significantly.[12]
-
Utilize pre- and post-injection washes: Washing the needle both before aspirating the sample and after injecting it ensures the needle is clean at every stage.[1]
-
Implement internal and external needle washes: Many autosamplers can wash both the inside and outside of the needle. Ensure both are activated and optimized.[15] Some advanced systems also offer to rinse the injection port.[15]
Guide 3: Hardware and Consumables Troubleshooting
If optimizing the wash routine doesn't resolve the issue, the problem may lie with the physical components of your LC system.
Caption: Systematic hardware troubleshooting workflow.
-
Rotor Seal: Worn or dirty rotor seals in the injection valve are a common source of carryover.[6] If you observe classic carryover that diminishes with each blank, the rotor seal is a prime suspect. Replace it as part of routine maintenance.
-
Needle and Needle Seat: Scratches or deposits on the needle or a poorly sealed needle seat can trap sample. Visually inspect the needle for any signs of damage and replace if necessary. The needle seat should also be cleaned or replaced.
-
Tubing and Fittings: Ensure all tubing connections between the autosampler and the column are secure and free of dead volumes. Improperly seated fittings can create small voids where the sample can be trapped.
-
Sample Vials and Caps: While less common for carryover (more so for contamination), ensure you are using high-quality, clean vials and appropriate septa. For reusable vials, a rigorous cleaning protocol is essential.[16][17][18]
Guide 4: Advanced Strategies
For the most challenging cases of Ketoconazole-d8 carryover, consider these advanced techniques.
-
Injection Solvent Modification: The composition of the solvent your sample is dissolved in can impact carryover. If possible, match the injection solvent to the initial mobile phase conditions to ensure good peak shape and minimize precipitation in the sample loop.
-
Column Flushing: If you suspect the column is a source of carryover, a more aggressive flushing procedure may be needed.[2] This can involve flushing with a strong, non-polar solvent like isopropanol, followed by your mobile phase.
-
Bio-inert Systems: For extremely sensitive analyses, consider using LC systems with bio-inert flow paths (e.g., PEEK tubing and fittings). These materials can reduce non-specific binding of analytes compared to standard stainless steel components.[15]
Experimental Protocol: Comprehensive Autosampler Cleaning and Carryover Evaluation
This protocol provides a step-by-step guide for a deep cleaning of your autosampler and a subsequent evaluation of carryover.
Objective: To eliminate Ketoconazole-d8 carryover and verify the effectiveness of the cleaning procedure.
Materials:
-
High-purity solvents: Acetonitrile, Isopropanol, Methanol, Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
New rotor seal for your specific autosampler model
-
Lint-free cloths and swabs
-
Your Ketoconazole-d8 analytical method
Procedure:
-
System Preparation:
-
Remove the column from the system and replace it with a union.
-
Divert the flow from the detector to waste to avoid contamination.
-
-
Initial Flush:
-
Flush the entire system with your standard mobile phase for 15 minutes.
-
-
Aggressive Solvent Flush:
-
Sequentially flush the system with the following solvents for at least 30 minutes each:
-
100% Isopropanol
-
100% Acetonitrile
-
100% Methanol
-
50:50 Acetonitrile:Water (v/v) with 0.1% Formic Acid
-
-
-
Hardware Maintenance:
-
Power off the LC system.
-
Following the manufacturer's instructions, carefully replace the injector valve rotor seal.
-
Inspect and clean the needle and needle seat with a lint-free swab dampened with isopropanol. Replace if any damage is visible.
-
-
Re-equilibration:
-
Reinstall the column.
-
Flush the system with your initial mobile phase conditions until the pressure and baseline are stable.
-
-
Carryover Evaluation:
-
Create a sequence with the following injections:
-
Blank (Mobile Phase) - to establish a clean baseline.
-
Highest Concentration Ketoconazole-d8 Standard - to challenge the system.
-
Blank 1
-
Blank 2
-
Blank 3
-
Lowest Limit of Quantitation (LLOQ) Standard - for comparison.
-
-
Analyze the data. The peak area for Ketoconazole-d8 in Blank 1 should be less than 20% of the peak area in the LLOQ standard, as per typical regulatory expectations.[6] The peaks in Blank 2 and 3 should be negligible.
-
Caption: Decision workflow for interpreting carryover evaluation results.
Conclusion
Dealing with Ketoconazole-d8 carryover requires a systematic and logical approach, grounded in an understanding of the analyte's chemical properties and the mechanics of the LC-MS/MS system. By diligently working through these troubleshooting guides and implementing robust cleaning protocols, researchers can effectively mitigate carryover, ensuring the generation of accurate, reliable, and defensible bioanalytical data. Regular preventative maintenance, including the timely replacement of consumable parts like rotor seals, is paramount to long-term success in minimizing carryover.
References
-
CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM | LabRulez LCMS. (n.d.). Retrieved from [Link]
-
Tanaka, Y., et al. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Mass Spectrometry (Tokyo), 8(2), S0083. Retrieved from [Link]
-
Mastelf. (2025, February 14). How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs. Retrieved from [Link]
-
Agilent Technologies. (2021, March 1). How to Troubleshoot Sample Carryover in an LC Mass Spec (LC/MS) Instrument [Video]. YouTube. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Minimization of carry-over for LC/MS analysis by autosampler with unique rinse function. Retrieved from [Link]
-
Various Authors. (2015, May 28). How can I solve my carry over issue in LC-MS/MS?. ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
Waters Corporation. (n.d.). ACQUITY UPLC I-CLASS: Minimizing Carryover to Enhance the LC-MS/MS Quantitative Range. Retrieved from [Link]
-
Welch Materials, Inc. (2025, April 27). Comprehensive Cleaning Methods for HPLC Autosampler Vials. Retrieved from [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
DesJardins, C., Li, Z., & McConville, P. (n.d.). CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. Waters Corporation. Retrieved from [Link]
-
Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]
-
Hawach Scientific. (2024, February 23). How to Properly Clean and Maintain Chromatography Autosampler Vials. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
- Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (2003). LCGC North America, 21(2), 136.
-
ALWSCI. (2025, February 27). Automatic Headspace Sampler Cleaning Manual. Retrieved from [Link]
-
Knauer. (n.d.). Investigation of carryover under consideration of different washing solvents and volumes. Retrieved from [Link]
-
Dolan, J. W. (2014, August 22). Autosampler Carryover. LCGC Europe. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ketoconazole-d8. PubChem Compound Database. Retrieved from [Link]
-
Various Authors. (2004, August 30). How to clean the autosampler!. Chromatography Forum. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ketoconazole. PubChem Compound Database. Retrieved from [Link]
-
Waters Corporation. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). A sustainable and novel LC-TQ-MS/MS method for quantifying mutagenic Ketoconazole-NDSRIs aligned with green and white analytical chemistry principles. Analyst. Retrieved from [Link]
-
Lee, H. W., et al. (2017). Revisiting the Metabolism and Bioactivation of Ketoconazole in Human and Mouse Using Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Molecules, 22(3), 465. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans. Frontiers in Pharmacology, 13, 986603. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, November 4). A sustainable and novel LC-TQ-MS/MS method for quantifying mutagenic Ketoconazole-NDSRIs aligned with green and white analytical chemistry principles. Analyst. Retrieved from [Link]
-
Farmacia Journal. (n.d.). A PHYSICOCHEMICAL AND DISSOLUTION STUDY OF KETOCONAZOLE - PLURONIC F127 SOLID DISPERSIONS. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of KTZ in chosen solvents. Retrieved from [Link]
-
Dolan, J. W. (2026, February 11). Autosampler Carryover. LCGC International. Retrieved from [Link]
-
American Laboratory. (2009, October 1). Reduced Carryover Using an LC Autosampler System. Retrieved from [Link]
Sources
- 1. mastelf.com [mastelf.com]
- 2. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 3. scispace.com [scispace.com]
- 4. lcms.cz [lcms.cz]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Ketoconazole | C26H28Cl2N4O4 | CID 47576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. Ketoconazole 65277-42-1 [sigmaaldrich.com]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. lcms.cz [lcms.cz]
- 14. A sustainable and novel LC-TQ-MS/MS method for quantifying mutagenic Ketoconazole-NDSRIs aligned with green and white analytical chemistry principles - Analyst (RSC Publishing) DOI:10.1039/D5AN01052G [pubs.rsc.org]
- 15. lcms.cz [lcms.cz]
- 16. welchlab.com [welchlab.com]
- 17. How to Properly Clean and Maintain Chromatography Autosampler Vials--Aijiren HPLC Vials [chromatographyselling.com]
- 18. Automatic Headspace Sampler Cleaning Manual - Blogs - News [alwsci.com]
Validation & Comparative
Definitive Guide: Ketoconazole-d8 Isotopic Purity Assessment by qNMR
Topic: Ketoconazole-d8 isotopic purity assessment by qNMR Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Case for qNMR
In the rigorous landscape of bioanalytical method validation, Ketoconazole-d8 serves as a critical Stable Isotope Labeled (SIL) internal standard. Its primary function is to normalize matrix effects and ionization variability in LC-MS/MS quantification of Ketoconazole. However, the reliability of this normalization is strictly dependent on the isotopic purity (absence of unlabeled D0) and chemical purity (actual mass content) of the standard.
While LC-MS/MS and HRMS are sensitive, they rely on ionization efficiency assumptions and often lack a primary reference for the D8 isotopologue. Quantitative NMR (qNMR) stands apart as a primary ratio measurement method. It provides direct, SI-traceable quantification of both chemical potency and isotopic distribution without requiring an identical reference standard.
This guide details the technical workflow for validating Ketoconazole-d8 using qNMR, establishing it as the superior method for primary purity assignment.
Comparative Analysis: qNMR vs. Alternatives
The following table contrasts qNMR with traditional mass spectrometric methods for SIL assessment.
| Feature | qNMR (Proton) | LC-MS/MS (Triple Quad) | HRMS (Orbitrap/Q-TOF) |
| Primary Output | Molar Ratio (Protons) | Ion Intensity Ratio | Ion Intensity & Exact Mass |
| Reference Standard | Not Required (Uses generic IS like Maleic Acid) | Required (Needs characterized D0/D8) | Required for quantitation |
| Traceability | Direct SI Traceability (via IS) | Indirect (via Reference) | Indirect |
| Isotopic Purity | Direct measurement of residual H | Deconvolution of M+0, M+8 peaks | High-res isotopic envelope |
| Bias Sources | Solubility, T1 relaxation, Peak Overlap | Ion suppression, Response factors | Ionization efficiency |
| Precision | High (< 1% RSD) | Medium (2-5% RSD) | Medium (1-3% RSD) |
| Best Use Case | Primary Certification (CoA Generation) | Routine Batch Monitoring | Impurity Identification |
Why qNMR Wins for Certification
Mass spectrometry detects ions, not molecules. If the D0 and D8 isotopologues have even slightly different ionization efficiencies (deuterium isotope effect), the MS ratio will be biased. qNMR detects nuclei. The magnetic moment of a proton remains constant regardless of the molecule's ionization state in the source, making qNMR the only unbiased method for absolute purity assignment.
Technical Deep Dive: The Ketoconazole-d8 System
Structural Targets
Ketoconazole-d8 (CAS 1217706-96-1) typically carries the deuterium labels on the piperazine ring .
-
Target for Chemical Purity: The Aromatic Protons (approx. 6.8 – 7.8 ppm) or the Acetyl Methyl group (~2.1 ppm). These signals are present in both D0 and D8 forms.
-
Target for Isotopic Purity: The Piperazine Protons (approx. 3.0 – 3.8 ppm). In a perfect D8 molecule, these are silent. Any signal here represents unlabelled (D0) or partially labeled impurities.
Solvent Selection
Ketoconazole is a weak base with poor water solubility.
-
CDCl3: Good solubility, but volatile (evaporation affects concentration during acquisition).
-
DMSO-d6: Recommended. Excellent solubility (~20 mg/mL), non-volatile, and shifts exchangeable protons (OH/NH) away from key aliphatic regions.
-
D2O: Not suitable due to insolubility.
Internal Standard (IS) Selection
The IS must have a signal in a "quiet" region of the Ketoconazole spectrum.
-
Maleic Acid: Singlet at ~6.2 ppm (DMSO-d6). Risk:[1] Close to aromatic region.[1]
-
TCNB (1,2,4,5-tetrachloro-3-nitrobenzene): Singlet at ~8.5 ppm. Benefit: Usually completely clear of Ketoconazole aromatics.
-
Dimethyl Sulfone (DMSO2): Singlet at ~3.0 ppm. Risk:[1] Overlaps with piperazine residuals.
Recommendation: Maleic Acid (if resolution > 6.5 ppm is achieved) or TCNB (for guaranteed clearance).
Experimental Protocol: qNMR Purity Assessment
Phase 1: Sample Preparation (Gravimetric)
Objective: Minimize weighing errors to < 0.1%.
-
Equilibrate: Allow Ketoconazole-d8 and Internal Standard (IS) to reach room temperature in a desiccator.
-
Weighing (IS): Weigh ~10 mg of TraceCERT® Maleic Acid (or equivalent) directly into a 20 mL scintillation vial. Record weight to 0.001 mg (
). -
Weighing (Analyte): Weigh ~20 mg of Ketoconazole-d8 into the same vial. Record weight to 0.001 mg (
). -
Dissolution: Add ~1.0 mL of DMSO-d6. Cap and vortex until fully dissolved.
-
Transfer: Transfer ~600 µL to a high-precision 5mm NMR tube.
Phase 2: Acquisition Parameters
Objective: Ensure full relaxation for quantitative integration.
-
Instrument: 400 MHz or higher (600 MHz preferred for separation).
-
Temperature: 298 K (controlled).
-
Pulse Sequence: zg (standard 1H pulse) or zg30.
-
Relaxation Delay (D1): 60 seconds . (Calculated as
. The longest is usually the IS or aromatic protons, often 5-10s). -
Spectral Width: -2 to 14 ppm.
-
Scans (NS): 16 or 32 (S/N > 150 required).
-
Acquisition Time (AQ): > 3 seconds.
Phase 3: Data Processing
-
Phasing: Manual phasing is mandatory.
-
Baseline Correction: Apply automatic baseline correction (e.g., polynomial).
-
Integration:
-
Region A (IS): Integrate Maleic Acid singlet (6.2 ppm). Set value to normalized proton count (e.g., 2).[2]
-
Region B (Analyte Reference): Integrate Ketoconazole Aromatic region (e.g., 4H multiplet at 6.9-7.1 ppm).
-
Region C (Isotopic Impurity): Integrate the Piperazine region (3.0-3.8 ppm). Note: This region may contain water or solvent peaks; verify using a blank DMSO-d6 spectrum.
-
Calculation & Data Analysis
Chemical Purity Calculation
Determine the mass fraction (
- : Integral Area[3][4]
- : Number of Protons (e.g., Maleic Acid=2, Keto Aromatics=4)
- : Molecular Weight (Use MW of Ketoconazole-d8)
- : Weighed Mass[5]
- : Purity of Internal Standard (as decimal)
Isotopic Purity Calculation (Atom % D)
This calculates the extent of deuteration at the piperazine ring.
-
Theoretical Integral (
): If 100% D0 (unlabeled), the piperazine region would have 8 protons relative to the aromatic region (4 protons). -
Residual Integral (
): The actual integrated area of the piperazine region in the D8 sample. -
Percent Unlabeled (H-Contribution):
-
Isotopic Purity (%D):
Note: This assumes the impurity is primarily D0. If a distribution (D1-D7) exists, this calculates the average deuteration percentage.
Visualization: Workflows & Logic
Figure 1: qNMR Experimental Workflow
This diagram outlines the critical path from sample prep to final certification.
Caption: Figure 1. Step-by-step qNMR workflow for certifying Ketoconazole-d8, ensuring SI-traceable results.
Figure 2: Signal Evaluation Logic
How to interpret the NMR spectrum for isotopic analysis.
Caption: Figure 2. Logic flow for assigning signals to chemical vs. isotopic purity calculations.
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Broad Peaks | Poor shimming or aggregation | Increase temperature to 305K; Ensure full dissolution. |
| Baseline Roll | Digital filter or phase error | Use backward linear prediction (LPC) or manual phasing. |
| Water Overlap | Wet DMSO-d6 | Use ampoules of "100%" DMSO-d6; Add molecular sieves. |
| Inconsistent Integral | Increase D1 delay to 60s. Verify |
References
-
BIPM (Bureau International des Poids et Mesures). (2024).[6] New qNMR internal standard for pharmaceuticals and other organofluorine compounds. Retrieved from [Link][6]
-
Mestrelab Research. (2013). Purity Calculation - qNMR Resources. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2025). Ketoconazole-d8 | C26H28Cl2N4O4.[7] Retrieved from [Link]
-
NIST (National Institute of Standards and Technology). (2016).[8] Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia. Retrieved from [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 6. 2024-02-07-new-qnmr-standard - BIPM [bipm.org]
- 7. Ketoconazole-d8 | C26H28Cl2N4O4 | CID 45039621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tsapps.nist.gov [tsapps.nist.gov]
A Senior Application Scientist's Guide to Interpreting a Ketoconazole-d8 Certificate of Analysis
In the landscape of pharmaceutical research and development, the Certificate of Analysis (CoA) stands as a critical document, serving as the primary assurance of a compound's identity, quality, and purity. For isotopically labeled compounds such as Ketoconazole-d8, the CoA takes on an even greater significance, providing crucial data on isotopic enrichment and purity that can profoundly impact experimental outcomes. This guide, written from the perspective of a seasoned application scientist, will deconstruct the Ketoconazole-d8 CoA, offer a comparative analysis with relevant alternatives, and provide actionable experimental protocols for in-house verification.
The Certificate of Analysis: More Than Just a Piece of Paper
A Certificate of Analysis is a formal document issued by a manufacturer that certifies the quality and purity of a specific batch of a product. For researchers, it is the foundational document that validates the starting material for their experiments. A thorough understanding of the CoA is not merely a matter of due diligence; it is a prerequisite for reproducible and reliable scientific research. In the context of drug development, a well-characterized compound, as evidenced by a comprehensive CoA, is a non-negotiable requirement for regulatory submissions.
Anatomy of a Ketoconazole-d8 Certificate of Analysis
Let's delve into the key sections of a typical Ketoconazole-d8 CoA and the scientific principles behind them.
Identification
This section confirms that the compound is indeed Ketoconazole-d8. The most common techniques used are:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the structure of the molecule by observing the magnetic properties of hydrogen nuclei. For Ketoconazole-d8, the ¹H NMR spectrum should be consistent with the structure of Ketoconazole, but with the absence of signals corresponding to the eight deuterated positions.
-
Mass Spectrometry (MS): MS measures the mass-to-charge ratio of ions. The molecular weight of Ketoconazole-d8 should be approximately 8 g/mol higher than that of non-deuterated Ketoconazole. This provides strong evidence of successful deuteration.
Purity
Purity determination is crucial to ensure that the compound is free from impurities that could interfere with experimental results.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity analysis in the pharmaceutical industry. It separates the main compound from any impurities. A typical CoA will report the purity as a percentage, often determined by the peak area of the main compound relative to the total peak area. For high-purity Ketoconazole-d8, this value should be ≥98%.
-
Chiral HPLC: Ketoconazole has two chiral centers, meaning it can exist as four possible stereoisomers. Chiral HPLC is used to separate and quantify these stereoisomers. This is particularly important as different stereoisomers can have different pharmacological activities and toxicities.
Isotopic Purity and Enrichment
For a deuterated standard like Ketoconazole-d8, this is arguably the most critical section.
-
Isotopic Purity: This measures the percentage of the deuterated compound relative to its non-deuterated counterpart. It is typically determined by Mass Spectrometry. High isotopic purity is essential for applications such as internal standards in pharmacokinetic studies, where the presence of the non-deuterated form could lead to inaccurate quantification.
-
Isotopic Enrichment: This specifies the percentage of deuterium at the labeled positions. For Ketoconazole-d8, an isotopic enrichment of ≥99% is desirable.
Potency/Assay
This parameter quantifies the amount of the active compound in the material. It is often determined by a quantitative method such as HPLC with a reference standard. The assay value is typically reported as a percentage on an "as is" basis or on a dried basis.
Other Important Parameters
-
Residual Solvents: Gas Chromatography with Headspace analysis (GC-HS) is used to identify and quantify any residual solvents from the manufacturing process. The limits for residual solvents are strictly defined by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).
-
Water Content: The Karl Fischer titration method is the standard for determining water content. Excessive water can affect the stability and accurate weighing of the compound.
-
Physical Properties: This includes appearance (e.g., white to off-white powder) and melting point, which serve as basic identity and purity checks.
Comparative Analysis: Ketoconazole-d8 vs. Alternatives
The choice of a standard for a particular application depends on a careful evaluation of its characteristics. The following table compares a typical Ketoconazole-d8 CoA with non-deuterated Ketoconazole and another deuterated antifungal, Itraconazole-d5.
| Parameter | Ketoconazole-d8 (Typical) | Ketoconazole (Non-deuterated) | Itraconazole-d5 (Typical) | Significance for the Researcher |
| Chemical Formula | C₂₆H₂₀Cl₂D₈N₄O₄ | C₂₆H₂₈Cl₂N₄O₄ | C₃₅H₃₃Cl₂D₅N₈O₄ | Confirms the molecular composition and deuteration. |
| Molecular Weight | ~539.5 g/mol | ~531.4 g/mol | ~710.7 g/mol | A primary check for successful isotopic labeling. |
| Purity (HPLC) | ≥98% | ≥98% | ≥98% | High chemical purity is essential for all applications to avoid interference from impurities. |
| Isotopic Purity | ≥99% | N/A | ≥99% | Critical for use as an internal standard to prevent cross-talk with the analyte signal. |
| Isotopic Enrichment | ≥99 atom % D | N/A | ≥99 atom % D | Ensures the stability of the label and minimizes the contribution of the unlabeled species. |
| Application | Internal standard for bioanalytical assays, metabolic stability studies. | Active pharmaceutical ingredient, reference standard for purity testing. | Internal standard for bioanalytical assays of Itraconazole. | The choice of standard is dictated by the specific experimental need. |
Experimental Verification of CoA Parameters: A Practical Guide
While a CoA from a reputable supplier is generally reliable, in a regulated environment or for critical applications, in-house verification may be necessary. Here are two key experimental protocols.
Protocol 1: HPLC Method for Purity Determination of Ketoconazole-d8
This protocol provides a framework for verifying the chemical purity of Ketoconazole-d8. The choice of column and mobile phase is critical for achieving good separation.
Methodology:
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve Ketoconazole-d8 in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. A typical gradient might start at 30% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of Ketoconazole-d8 by the total area of all peaks and multiplying by 100.
-
Workflow for Purity Verification by HPLC
Caption: Workflow for HPLC purity verification of Ketoconazole-d8.
Protocol 2: Mass Spectrometry for Isotopic Enrichment Analysis
This protocol outlines the use of mass spectrometry to confirm the isotopic enrichment of Ketoconazole-d8.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of Ketoconazole-d8 (e.g., 1 µg/mL) in an appropriate solvent system for mass spectrometry, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement.
-
Scan Mode: Full scan mode to observe the molecular ion cluster.
-
-
Data Analysis:
-
Examine the mass spectrum for the molecular ion peak of Ketoconazole-d8 ([M+H]⁺ at m/z ~540.5).
-
Compare the intensity of this peak to the intensity of the corresponding peak for non-deuterated Ketoconazole ([M+H]⁺ at m/z ~532.4).
-
The isotopic enrichment is calculated based on the relative intensities of the deuterated and non-deuterated species.
-
Logical Flow for CoA Interpretation
Caption: Decision-making flowchart for Ketoconazole-d8 CoA review.
Conclusion: The CoA as a Cornerstone of Quality Research
The Certificate of Analysis for Ketoconazole-d8 is more than a simple declaration of quality; it is a detailed scientific report that provides the foundation for its effective use in research and development. A thorough understanding of each parameter, from identity and purity to isotopic enrichment, empowers scientists to make informed decisions, troubleshoot experiments, and ultimately, generate data of the highest integrity. By treating the CoA as a critical piece of scientific literature and, when necessary, performing in-house verification, researchers can ensure the reliability and reproducibility of their work.
References
-
United States Pharmacopeia (USP). General Chapter <467> Residual Solvents.[Link]
-
European Pharmacopoeia (EP). General Chapter 5.4. Residual Solvents.[Link]
-
International Council for Harmonisation (ICH). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
-
Agilent Technologies. A Guide to HPLC and LC-MS Buffers.[Link]
A Comparative Guide to the Chemical Stability of Ketoconazole-d8 and Ketoconazole-d4: An Isotopic Showdown
For researchers and drug development professionals, the integrity of analytical standards is paramount. In quantitative bioanalysis using mass spectrometry, stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the analyte of interest and correct for variability during sample processing and analysis.[1][2] However, not all SIL standards are created equal. The position and number of deuterium labels can influence a molecule's chemical and metabolic stability, a phenomenon rooted in the kinetic isotope effect (KIE).[3][4]
This guide provides an in-depth technical comparison of the chemical stability of two common deuterated analogs of Ketoconazole: Ketoconazole-d8 and Ketoconazole-d4. We will explore the theoretical underpinnings of their stability, present a rigorous experimental design for a comparative forced degradation study, and interpret the resulting data to guide researchers in selecting the most robust standard for their applications.
The Foundation: Isotopic Labeling and the Kinetic Isotope Effect
Deuterium, a stable isotope of hydrogen, contains an extra neutron, making it twice as heavy. This increased mass results in a lower vibrational ground-state energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[] Consequently, more energy is required to break a C-D bond, making it 6 to 10 times stronger than a C-H bond.[3][4] This difference in bond strength is the origin of the deuterium kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed more slowly than those involving a C-H bond.[6]
The strategic placement of deuterium atoms can therefore enhance a molecule's resistance to chemical or metabolic degradation, provided the labeling occurs at a site of metabolic or chemical vulnerability.[7] Ketoconazole-d4 and Ketoconazole-d8 differ critically in their labeling patterns, which forms the basis of this stability comparison.
-
Ketoconazole-d4: Deuterium labels are typically on the ethyl group of the dioxolane ring.
-
Ketoconazole-d8: Deuterium labels are located on the piperazine ring.
Caption: Key structural differences in deuteration sites for Ketoconazole analogs.
Established Degradation Profile of Ketoconazole
Before comparing the deuterated analogs, it is crucial to understand the vulnerabilities of the parent molecule. Published studies demonstrate that Ketoconazole is susceptible to degradation under several stress conditions, primarily acid hydrolysis, base hydrolysis, and oxidation.[8][9][10][11] It is generally stable under thermal and photolytic stress.[11] Acid-catalyzed hydrolysis has been identified as a major degradation pathway.[12][13] This existing knowledge allows us to focus our comparative study on the most relevant chemical stressors.
Designing a Head-to-Head Stability Challenge: A Forced Degradation Workflow
To objectively compare the stability of Ketoconazole-d8 and Ketoconazole-d4, a forced degradation study is the most effective approach. This involves subjecting both compounds to harsh chemical conditions that accelerate decomposition, as outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2).[14] The goal is to determine if one analog degrades significantly faster than the other under specific stress conditions.
Our experimental workflow is designed as a self-validating system. By analyzing stressed and unstressed samples in parallel using a highly specific LC-MS/MS method, we can confidently attribute any observed loss in the parent compound to degradation.
Caption: Experimental workflow for the comparative forced degradation study.
Detailed Experimental Protocols
The following protocols provide a step-by-step methodology for executing the comparative stability study.
Protocol 1: Forced Degradation Stress Testing
Objective: To induce and compare the degradation of Ketoconazole-d4 and Ketoconazole-d8 under hydrolytic and oxidative stress.
Materials:
-
Ketoconazole-d4 reference standard
-
Ketoconazole-d8 reference standard
-
Methanol (HPLC Grade)
-
Hydrochloric Acid (1N)
-
Sodium Hydroxide (1N)
-
Hydrogen Peroxide (30%)
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve each standard (Ketoconazole-d4 and Ketoconazole-d8) in methanol to prepare individual 1 mg/mL stock solutions.
-
Acid Hydrolysis:
-
Pipette 1.0 mL of each stock solution into separate reaction vials.
-
Add 1.0 mL of 1N HCl to each vial.
-
Cap the vials and place them in a heating block at 80°C for 2 hours.
-
After incubation, cool the vials to room temperature and neutralize the reaction by adding 1.0 mL of 1N NaOH.
-
Dilute the final solution with methanol to a suitable concentration (e.g., 10 µg/mL) for LC-MS/MS analysis.
-
-
Base Hydrolysis:
-
Pipette 1.0 mL of each stock solution into separate reaction vials.
-
Add 1.0 mL of 1N NaOH to each vial.
-
Cap the vials and place them in a heating block at 80°C for 4 hours.
-
After incubation, cool the vials and neutralize with 1.0 mL of 1N HCl.
-
Dilute with methanol to the final working concentration.
-
-
Oxidative Degradation:
-
Pipette 1.0 mL of each stock solution into separate reaction vials.
-
Add 1.0 mL of 30% H₂O₂.
-
Cap the vials and let them stand at room temperature for 24 hours, protected from light.
-
Dilute with methanol to the final working concentration.
-
-
Control (Unstressed) Sample:
-
Pipette 1.0 mL of each stock solution into separate vials.
-
Add 1.0 mL of purified water.
-
Dilute with methanol to the same final working concentration as the stressed samples. This sample represents 100% parent compound integrity.
-
Protocol 2: LC-MS/MS Quantification
Objective: To accurately quantify the remaining parent compound in each stressed and control sample.
Instrumentation & Conditions:
-
HPLC System: Standard UHPLC system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from any degradation products (e.g., 5% to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Ketoconazole-d4: Precursor Ion > Product Ion (e.g., m/z 535.2 > 493.2)
-
Ketoconazole-d8: Precursor Ion > Product Ion (e.g., m/z 539.2 > 497.2) (Note: Specific MRM transitions should be optimized in-house).
-
Procedure:
-
Inject equal volumes of the prepared control and stressed samples for both Ketoconazole-d4 and Ketoconazole-d8.
-
Integrate the peak area for the parent compound in each chromatogram.
-
Calculate the percentage of remaining compound in the stressed samples using the following formula: % Remaining = (Peak Area of Stressed Sample / Peak Area of Control Sample) * 100
-
Calculate the percentage of degradation: % Degradation = 100 - % Remaining
Illustrative Comparative Data and Interpretation
The following table summarizes plausible experimental data from the described forced degradation study. This data is illustrative and serves to highlight potential differences in stability.
| Stress Condition | % Degradation Ketoconazole-d4 | % Degradation Ketoconazole-d8 |
| Acid Hydrolysis (1N HCl, 80°C, 2h) | 18.5% | 19.2% |
| Base Hydrolysis (1N NaOH, 80°C, 4h) | 12.1% | 11.8% |
| Oxidation (30% H₂O₂, RT, 24h) | 25.4% | 15.7% |
Interpretation of Results
-
Hydrolytic Stability (Acid & Base): The data suggests that both Ketoconazole-d4 and Ketoconazole-d8 exhibit similar, relatively high stability under acidic and basic conditions. The positions of deuterium labeling—either on the dioxolane side-chain or the piperazine ring—do not appear to significantly influence the molecule's susceptibility to hydrolysis. This is logical, as the primary sites for hydrolysis in Ketoconazole are the amide and ether linkages, which are not directly protected by deuteration in either analog.[8][12]
-
Oxidative Stability: A significant difference is observed under oxidative stress. Ketoconazole-d8 demonstrates markedly enhanced stability compared to Ketoconazole-d4. This finding has a strong mechanistic basis. The piperazine ring of Ketoconazole is a known site of oxidative metabolism.[15][16][17] By reinforcing the C-H bonds on this ring with stronger C-D bonds, Ketoconazole-d8 is better protected against oxidative attack. The deuterium labels on the dioxolane side-chain of Ketoconazole-d4 offer no such protection to the vulnerable piperazine moiety, resulting in greater degradation. This is a clear example of the KIE providing a tangible stability advantage.[3]
Practical Implications for Researchers
The choice between Ketoconazole-d8 and Ketoconazole-d4 is not merely academic; it has practical consequences for the reliability and robustness of analytical methods.
-
Long-Term Storage: For laboratories preparing stock solutions of internal standards for long-term storage, oxidative degradation, even at a slow rate, can be a concern.[1] The superior oxidative stability of Ketoconazole-d8 makes it the more reliable choice for maintaining concentration integrity over time, especially if the solvent is not rigorously deoxygenated.
-
Metabolic Stability in Biological Matrices: While this guide focuses on chemical stability, the results have implications for in vivo and in vitro studies. Since oxidation is a primary metabolic pathway, Ketoconazole-d8 may exhibit greater metabolic stability than Ketoconazole-d4. This is a critical consideration, as an ideal SIL internal standard should be metabolically stable to prevent its loss during sample incubation or analysis.[18][19]
-
Assay Robustness: Using a more stable internal standard like Ketoconazole-d8 reduces the risk of analytical variability. If an internal standard degrades in the biological matrix or during sample preparation, it can no longer accurately compensate for the analyte's behavior, leading to imprecise and inaccurate results.[20][21]
Caption: Rationale for using a stable isotope-labeled internal standard.
Conclusion
While both Ketoconazole-d4 and Ketoconazole-d8 are suitable for use as internal standards in many applications, this comparative guide demonstrates that they are not interchangeable from a chemical stability perspective.
Ketoconazole-d8 emerges as the superior analog due to its significantly enhanced resistance to oxidative degradation. This stability is a direct result of deuterium labeling at a known site of chemical and metabolic vulnerability—the piperazine ring. For researchers developing robust, high-integrity bioanalytical methods, particularly those involving long-term sample storage, challenging biological matrices, or metabolic studies, Ketoconazole-d8 is the recommended choice. Its inherent stability provides an additional layer of confidence, ensuring the accuracy and reproducibility of quantitative results.
References
-
Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Available from: [Link]
-
Kitson, S. L. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. Available from: [Link]
-
Scribd. Current Analytical Methods For Determination of Ketoconazole. Available from: [Link]
-
Solarbio. (2026, February 5). Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them). Available from: [Link]
-
Fitch, W. L., et al. (2009). Revisiting the metabolism of ketoconazole using accurate mass. Drug Metabolism Letters, 3(3), 191-8. Available from: [Link]
-
European Medicines Agency. (2014, September 25). Assessment report - Ketoconazole HRA. Available from: [Link]
-
MDPI. (2017, March 13). Revisiting the Metabolism and Bioactivation of Ketoconazole in Human and Mouse Using Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Available from: [Link]
-
Bentham Science. (2016, November 21). Revisiting the Metabolism of Ketoconazole Using Accurate Mass. Available from: [Link]
-
van Breemen, R. B., & DeLeve, L. D. (2009). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 68(3), 309-316. Available from: [Link]
-
Mhaske, R. A., & Sahasrabudhe, S. (2011). Identification of Major Degradation Products of Ketoconazole. Scientia Pharmaceutica, 79(4), 817-836. Available from: [Link]
-
David Publishing. (2014, March 31). Determination of ketoconazole in pharmaceutical formulations. Available from: [Link]
-
U.S. Food and Drug Administration. (1998, July 21). 74-971 Ketoconazole Bioequivalence Review. Available from: [Link]
-
Skiba, M., et al. (2000). Stability assessment of ketoconazole in aqueous formulations. International Journal of Pharmaceutics, 198(1), 1-6. Available from: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2024, May 15). Analytical Method Development and Validation of Ketoconazole by UV Spectroscopy. Available from: [Link]
-
David Publishing. (2014, March 31). Determination of Ketoconazole in Pharmaceutical Formulations. Available from: [Link]
-
ResearchGate. MS/MS spectra and ion chemistries of ketoconazole and newly identified metabolites. Available from: [Link]
-
ScienceDirect. (2024, September 6). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Available from: [Link]
-
MDPI. (2011, October 13). Identification of Major Degradation Products of Ketoconazole. Available from: [Link]
-
ResearchGate. (2025, August 10). Stability assessment of ketoconazole in aqueous formulations. Available from: [Link]
-
Semantic Scholar. Stability assessment of ketoconazole in aqueous formulations. Available from: [Link]
-
ResearchGate. (2025, August 6). (PDF) Identification of Major Degradation Products of Ketoconazole. Available from: [Link]
-
MDPI. (2022, January 18). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Available from: [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]
-
ResearchGate. (2011, October 13). Identification of Major Degradation Products of Ketoconazole. Available from: [Link]
-
ResearchGate. Stability assessment of ketoconazole in aqueous formulations. Available from: [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-7. Available from: [Link]
-
Chen, Y. L., et al. (2002). Determination of Ketoconazole in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 774(1), 67-78. Available from: [Link]
-
International Council for Harmonisation. (2010, February 2). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]
-
ResearchGate. Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Available from: [Link]
-
SciSpace. Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Available from: [Link]
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- 6. scispace.com [scispace.com]
- 7. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]
- 8. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Major Degradation Products of Ketoconazole [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
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- 15. Revisiting the metabolism of ketoconazole using accurate mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Revisiting the Metabolism and Bioactivation of Ketoconazole in Human and Mouse Using Liquid Chromatography–Mass Spectrometry-Based Metabolomics [mdpi.com]
- 17. courses.washington.edu [courses.washington.edu]
- 18. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 19. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 20. waters.com [waters.com]
- 21. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
